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  • Product: 5-bromo-2-iodo-1H-indole
  • CAS: 1572177-90-2

Core Science & Biosynthesis

Foundational

5-bromo-2-iodo-1H-indole CAS 1572177-90-2 properties

Technical Monograph: 5-Bromo-2-iodo-1H-indole (CAS 1572177-90-2) [] Executive Summary 5-Bromo-2-iodo-1H-indole is a high-value bifunctional heterocyclic building block used primarily in the synthesis of complex pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromo-2-iodo-1H-indole (CAS 1572177-90-2) []

Executive Summary

5-Bromo-2-iodo-1H-indole is a high-value bifunctional heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[2][3][4][5] Its structural significance lies in the orthogonal reactivity of its two halogen substituents. The C2-iodine atom is significantly more reactive towards oxidative addition than the C5-bromine atom, enabling highly regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows researchers to sequentially functionalize the indole core with precision, making it a "privileged scaffold" in medicinal chemistry.[6]

Part 1: Physicochemical Profile[6][9]

The following data characterizes the core properties of CAS 1572177-90-2. While experimental melting points for this specific derivative are often proprietary to batch synthesis, predictive modeling based on structural analogs (5-bromoindole and 2-iodoindole) provides the operational ranges below.

PropertySpecificationNotes
CAS Number 1572177-90-2Unique Identifier
IUPAC Name 5-Bromo-2-iodo-1H-indole
Molecular Formula C₈H₅BrIN
Molecular Weight 321.94 g/mol High halogen mass contribution
Appearance Off-white to beige solidLight sensitive (iodide instability)
Solubility DMSO, DMF, CH₂Cl₂, THFLow solubility in water/hexanes
Predicted LogP ~3.8 - 4.2Lipophilic; requires organic co-solvents
Storage -20°C, Inert Atmosphere, DarkCritical: C-I bond is photolabile

Part 2: Synthesis Protocol (Expert Methodology)

Direct electrophilic iodination of 5-bromoindole typically yields the C3-iodo isomer due to the inherent nucleophilicity of the indole C3 position. To exclusively access the C2-iodo isomer (CAS 1572177-90-2), a directed lithiation strategy via N-protection is the authoritative method.

Step-by-Step Synthesis Workflow

Prerequisite: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

  • Protection (N-Boc Formation):

    • Reagents: 5-Bromoindole, (Boc)₂O, DMAP (cat.), acetonitrile.

    • Rationale: The N-H proton must be masked to allow for lithiation. The tert-butoxycarbonyl (Boc) group is chosen for its ability to direct lithiation to the C2 position and its ease of removal.

    • Outcome:tert-butyl 5-bromo-1H-indole-1-carboxylate.

  • C2-Lithiation (The Critical Step):

    • Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.

    • Technical Insight:Do NOT use n-BuLi. n-BuLi is nucleophilic enough to cause Lithium-Halogen Exchange at the C5-Bromine position, leading to complex mixtures. LDA is a bulky, non-nucleophilic base that will selectively deprotonate the C2 position at -78°C without disturbing the C5-Br bond.

    • Protocol: Cool the N-Boc-5-bromoindole solution to -78°C. Add LDA dropwise. Stir for 1 hour to generate the C2-lithio species.

  • Iodination:

    • Reagents: Iodine (I₂) in THF.

    • Protocol: Add a solution of I₂ in THF to the lithiated species at -78°C. The color will transition (often to brown/red). Allow to warm to room temperature.

    • Quench: Saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

  • Deprotection:

    • Reagents: TFA (Trifluoroacetic acid) in DCM or thermal deprotection.

    • Outcome: 5-Bromo-2-iodo-1H-indole.[][2][7][8]

SynthesisWorkflow Start 5-Bromoindole (Starting Material) Step1 Step 1: N-Protection ((Boc)2O, DMAP) Start->Step1 Step2 Step 2: C2-Lithiation (LDA, -78°C) *Avoid n-BuLi* Step1->Step2 Directs to C2 Step3 Step 3: Iodination (I2, THF) Step2->Step3 Electrophilic Trap Step4 Step 4: Deprotection (TFA/DCM) Step3->Step4 Final 5-Bromo-2-iodo-1H-indole (Target) Step4->Final

Figure 1: Directed lithiation strategy for the regioselective synthesis of 5-bromo-2-iodo-1H-indole, highlighting the critical use of LDA to preserve the C5-Br bond.

Part 3: Reactivity & Applications (The Orthogonal Strategy)

The primary utility of 5-bromo-2-iodo-1H-indole is its ability to undergo sequential cross-coupling .

Mechanistic Basis: Bond Dissociation Energy (BDE)
  • C–I Bond: Weaker (~65 kcal/mol). Reacts fastest in oxidative addition with Pd(0).

  • C–Br Bond: Stronger (~81 kcal/mol). Reacts slower.

By controlling the stoichiometry (1.0 equivalent of boronic acid) and temperature (room temperature vs. heating), one can selectively functionalize the C2 position first.

Experimental Workflow: Sequential Suzuki Coupling
  • Reaction A (C2-Selective):

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Conditions: Room temperature, Na₂CO₃, 1.0 eq Aryl-Boronic Acid.

    • Result: 2-Aryl-5-bromoindole. The C5-Br remains intact.

  • Reaction B (C5-Functionalization):

    • Catalyst: Pd(OAc)₂/S-Phos or Pd(dtbpf)Cl₂ (requires more active catalyst).

    • Conditions: Elevated temperature (80-100°C), 1.2 eq Aryl-Boronic Acid.

    • Result: 2,5-Diarylindole.

CouplingLogic cluster_C2 Phase 1: C2 Selectivity (Kinetic Control) cluster_C5 Phase 2: C5 Functionalization (Thermodynamic forcing) Core 5-Bromo-2-iodo-1H-indole Reagent1 Ar¹-B(OH)₂ (1.0 eq) Pd(0), RT Core->Reagent1 Inter Intermediate: 2-Ar¹-5-bromoindole Reagent1->Inter Oxidative Addition at C-I Reagent2 Ar²-B(OH)₂ (>1.2 eq) Pd(0), Heat Inter->Reagent2 FinalProd Product: 2-Ar¹-5-Ar²-indole Reagent2->FinalProd Oxidative Addition at C-Br

Figure 2: Sequential functionalization logic relying on the differential reactivity rates of C-I vs C-Br bonds.

Part 4: Safety and Handling

  • Light Sensitivity: Iodinated heterocycles are prone to homolytic cleavage of the C-I bond upon exposure to UV/visible light, liberating iodine radicals. Always store in amber vials wrapped in foil.

  • Toxicity: Like many halogenated indoles, this compound should be treated as a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).

  • Stability: The compound is stable at -20°C for months if kept dry. Moisture can lead to slow protodeiodination over extended periods.

References

  • Preparation of 2-Substituted Indoles: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Lithiation of N-Boc Indoles: Hasan, I., Marinelli, E. R., Lin, L. C., Fowler, F. W., & Levy, A. B. (1981). Synthesis of 2-substituted indoles via N-protected lithioindoles. The Journal of Organic Chemistry, 46(1), 157-164. Link

  • Regioselective Coupling: Fairlamb, I. J. S. (2007). Palladium-catalysed cross-coupling reactions of halogenated heterocycles. Chemical Society Reviews, 36(7), 1036-1045. Link

  • General Properties of 5-Bromoindole: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10738, 5-Bromoindole. Link

Sources

Exploratory

Technical Guide: 5-Bromo-2-iodo-1H-indole in Medicinal Chemistry

Topic: 5-bromo-2-iodo-1H-indole as a Pharmaceutical Intermediate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Mastering Orthogonal Functionalization for Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-bromo-2-iodo-1H-indole as a Pharmaceutical Intermediate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mastering Orthogonal Functionalization for Scaffold Diversity

Executive Summary: The Orthogonal Linker

In the landscape of pharmaceutical intermediates, 5-bromo-2-iodo-1H-indole represents a high-value "bifunctional switch." Its utility stems not merely from the indole core—a privileged pharmacophore in oncology and neurology—but from the electronic and kinetic disparity between the C2-iodine and C5-bromine bonds.

This guide details the technical exploitation of this disparity. By leveraging the lower bond dissociation energy (BDE) of the C–I bond compared to the C–Br bond, medicinal chemists can execute orthogonal cross-coupling reactions . This allows for the sequential, regioselective installation of diverse pharmacophores, transforming a single intermediate into a vast library of trisubstituted indoles (e.g., EGFR inhibitors, antivirals) without the need for protecting group manipulations between coupling steps.

Chemical Profile & Structural Analysis[1][2][3][4][5][6]

The reactivity profile of 5-bromo-2-iodo-1H-indole is defined by the hierarchy of its leaving groups.

PropertySpecification
IUPAC Name 5-bromo-2-iodo-1H-indole
Molecular Formula C₈H₅BrIN
Molecular Weight 321.94 g/mol
C–X Bond Strength C2–I: ~65 kcal/mol (Reactive Site A) C5–Br: ~81 kcal/mol (Reactive Site B)
pKa (NH) ~16 (DMSO) – Requires protection for C2-lithiation
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF, THF, CH₂Cl₂; Insoluble in water

Key Reactivity Insight: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition follows the order I > Br >> Cl . Consequently, under mild conditions (room temperature, standard Pd catalysts), the Pd(0) species will selectively insert into the C2–I bond, leaving the C5–Br bond intact for a subsequent reaction.

Strategic Synthesis: The C2-Lithiation Route

Direct electrophilic halogenation of 5-bromoindole typically targets the C3 position due to the high electron density of the pyrrole ring. Therefore, to synthesize the 2-iodo isomer, a directed lithiation strategy is required.

The Workflow
  • N-Protection: The acidic N-H proton must be masked. An electron-withdrawing group (EWG) like Boc (tert-butoxycarbonyl) or PhSO₂ (phenylsulfonyl) is essential. The EWG serves two purposes: it prevents deprotonation of the nitrogen during lithiation and increases the acidity of the C2 proton via inductive effects.

  • C2-Lithiation: Treatment with a strong base (LDA or n-BuLi) at low temperature selectively deprotonates C2.

  • Iodination: Quenching the C2-lithio species with elemental Iodine (I₂) or NIS.

Visualization: Synthesis Pathway

SynthesisWorkflow Start 5-Bromoindole Step1 N-Protection (Boc₂O, DMAP) Start->Step1 Inter1 N-Boc-5-bromoindole Step1->Inter1 95% Yield Step2 C2-Lithiation (LDA, -78°C) Inter1->Step2 Inter2 2-Li Intermediate Step2->Inter2 Kinetic Control Step3 Iodination (I₂ or NIS) Inter2->Step3 Final N-Boc-5-bromo- 2-iodoindole Step3->Final Electrophilic Quench

Figure 1: Regioselective synthesis of N-protected 5-bromo-2-iodoindole via directed lithiation.

Orthogonal Reactivity & Functionalization

The power of this intermediate lies in Sequential Cross-Coupling .

Phase 1: C2-Selective Coupling
  • Conditions: Mild bases (Na₂CO₃), standard catalysts (Pd(PPh₃)₄), lower temperatures (RT to 60°C).

  • Mechanism: Oxidative addition occurs exclusively at the C–I bond. The C–Br bond is kinetically inert under these specific conditions.

  • Outcome: A 2-substituted-5-bromoindole.[1][2]

Phase 2: C5-Coupling
  • Conditions: Stronger bases (K₃PO₄), specialized ligands (e.g., XPhos, SPhos) to activate the aryl bromide, higher temperatures (80–100°C).

  • Outcome: A 2,5-disubstituted indole library.

Visualization: Selective Functionalization Strategy

OrthogonalCoupling Core 5-Bromo-2-iodoindole (Scaffold) Rxn1 Reaction A: Suzuki Coupling (Boronic Acid R1-B(OH)₂, Pd(0), RT) Core->Rxn1 Selects C-I Bond Inter Intermediate: 2-(R1)-5-bromoindole Rxn1->Inter Rxn2 Reaction B: Suzuki/Buchwald (Boronic Acid R2-B(OH)₂ or Amine, Heat) Inter->Rxn2 Activates C-Br Bond Product Final Drug Candidate: 2-(R1)-5-(R2)-indole Rxn2->Product

Figure 2: Sequential orthogonal coupling strategy exploiting C-I vs C-Br reactivity differences.

Pharmaceutical Applications

Kinase Inhibitors (EGFR/VEGFR)

The 2,5-disubstituted indole motif is prevalent in tyrosine kinase inhibitors.

  • Mechanism: The indole NH and C2-substituents often engage the hinge region of the kinase ATP-binding pocket.

  • Example: 5-bromoindole-2-carboxylic acid derivatives have shown nanomolar inhibition of EGFR (Epidermal Growth Factor Receptor) in non-small cell lung cancer models [1].

Antiviral Agents

Substituted indoles derived from this intermediate act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and allosteric inhibitors for Hepatitis C (HCV) NS5B polymerase.

Bioisosteres

The scaffold serves as a rigid bioisostere for naphthalene or benzothiophene systems, improving solubility and metabolic stability in drug candidates.

Experimental Protocols

Protocol A: Synthesis of N-Boc-5-bromo-2-iodoindole

Reference Grounding: Adapted from standard lithiation protocols for indoles [2].

Reagents: N-Boc-5-bromoindole (1.0 eq), LDA (1.2 eq), Iodine (1.2 eq), THF (anhydrous).

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve N-Boc-5-bromoindole in anhydrous THF (0.2 M concentration) and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add LDA (Lithium Diisopropylamide) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Note: The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

    • Hold: Stir at -78°C for 1 hour.

  • Iodination: Dissolve Iodine (I₂) in minimal THF and add dropwise to the lithio-indole solution.

  • Quench: Allow the mixture to warm to RT over 2 hours. Quench with saturated aq. NH₄Cl followed by 10% Na₂S₂O₃ (to reduce excess iodine).

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Suzuki Coupling (C2-Arylation)

Reference Grounding: Validated selectivity in Pd-catalyzed reactions [3].

Reagents: 5-bromo-2-iodoindole (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent System: DME/H₂O (2:1, degassed).

  • Reaction: Combine reactants in a sealed vial. Heat to 40–50°C for 4–6 hours.

    • Control: Monitor by TLC/LCMS. The C–Br bond remains intact at this temperature with this catalyst.

  • Purification: The product, 2-phenyl-5-bromoindole, is isolated and ready for the second coupling (e.g., Buchwald-Hartwig amination at C5).

Quality Control & Safety

Impurity Profiling
  • De-iodination: 5-bromoindole (starting material) may reappear if the lithiation is quenched by moisture before iodine addition.

  • C3-Iodination: Rare with N-Boc protection, but possible if the temperature rises too quickly during lithiation (scrambling).

  • Storage: Light sensitive. Store in amber vials at -20°C to prevent C–I bond homolysis (purple discoloration indicates iodine release).

Safety Hazards
  • Potent Sensitizer: Halogenated indoles can cause severe skin sensitization. Handle in a fume hood.

  • Lachrymator: Related alpha-halo intermediates can be lachrymatory; use eye protection.

References

  • Al-Qawasmeh, R. et al. (2023). "Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship." Letters in Drug Design & Discovery. Available at: [Link]

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles." Springer.

Sources

Foundational

The Diverse Biological Landscape of 2,5-Disubstituted Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction The indole scaffold represents a cornerstone in medicinal chemistry, celebrated for its prevalence in bioactive natural products and its remarkable versatility in drug design.[1] This bicyclic aromatic heter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold represents a cornerstone in medicinal chemistry, celebrated for its prevalence in bioactive natural products and its remarkable versatility in drug design.[1] This bicyclic aromatic heterocycle serves as a privileged structure, enabling interactions with a wide array of biological targets and offering a foundation for the development of therapeutics across multiple disease areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] Among the vast chemical space of indole-containing compounds, 2,5-disubstituted derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of potent biological activities.

This technical guide provides an in-depth exploration of the multifaceted biological activities of 2,5-disubstituted indole derivatives. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Anticancer Activity: Targeting the Machinery of Malignancy

The development of novel anticancer agents remains a critical endeavor, and 2,5-disubstituted indoles have shown significant promise in this domain.[1] Their mechanisms of action are diverse, targeting various hallmarks of cancer, from uncontrolled proliferation to the evasion of apoptosis.

Mechanism of Action: A Multi-pronged Attack

A key strategy employed by these derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. One notable mechanism involves the inhibition of RNA Polymerase II (RNAPII) C-terminal domain (CTD) phosphorylation.[3] Specifically, certain 2,5-disubstituted indole derivatives have been shown to inhibit the phosphorylation at the Serine 2 position of the RNAPII CTD, a process that can be mediated by cyclin-dependent kinase 9 (CDK9).[3] This disruption of a fundamental transcriptional process appears to trigger the apoptotic cascade in cancer cells.[3]

Another critical apoptotic pathway targeted by indole derivatives is the Bcl-2 family of proteins. Some derivatives have demonstrated dual inhibitory activity against the anti-apoptotic proteins Bcl-2 and Mcl-1, tipping the cellular balance towards apoptosis.[1]

Furthermore, the indole scaffold is known to interfere with microtubule dynamics.[4][5] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death.[4][5] The PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival, has also been identified as a target for certain indole derivatives, further highlighting their pleiotropic anticancer effects.[2][5]

Structure-Activity Relationship Insights

The substitution pattern at the 2 and 5 positions of the indole ring is critical for potent anticancer activity. For instance, in a study of novel 2,5-disubstituted indole derivatives, compound 3b exhibited high sensitivity against A549 lung cancer cells, while compound 2c showed high selectivity towards HepG2 liver cancer cells.[3] This underscores the importance of fine-tuning the substituents to achieve both potency and selectivity against different cancer types.

Quantitative Analysis of Antiproliferative Activity

The in vitro antiproliferative activity of 2,5-disubstituted indole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
2c HepG2 (Liver Cancer)13.21 ± 0.30[3]
3b A549 (Lung Cancer)0.48 ± 0.15[3]
29 Jurkat (Leukemia)69[1]
43a/b MCF-7 (Breast Cancer)3.88 - 5.83[2]
43a/b MDA-MB-231 (Breast Cancer)17.897[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the antiproliferative effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,5-disubstituted indole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: Apoptosis Induction

apoptosis_pathway Indole 2,5-Disubstituted Indole Derivative CDK9 CDK9 Indole->CDK9 Inhibits RNAPII RNAPII CTD (Ser2) CDK9->RNAPII Phosphorylates Transcription Aberrant Transcription RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis

Caption: Inhibition of CDK9-mediated RNAPII phosphorylation by 2,5-disubstituted indoles, leading to apoptosis.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[6] Indole derivatives, including 2,5-disubstituted analogs, have demonstrated promising antibacterial and antifungal properties.[6][7]

Mechanism of Action and Key Structural Features

The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial membranes or interfere with essential cellular processes. A noteworthy finding is the significance of a free N-H group in the indole ring for enhancing antibacterial activity, particularly against Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[6] The hybridization of the indole scaffold with other bioactive moieties, such as 1,2,4-triazole, has been shown to yield compounds with potent and broad-spectrum antimicrobial effects.[6]

Quantitative Assessment of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

Compound TypeMicrobial StrainMIC (µg/mL)Reference
Indole-triazole conjugatesGram-negative bacteria~250[6]
Indole-triazole conjugatesCandida tropicalisas low as 2[6]
Compound 6f (Indole-triazole)Candida albicans2[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the 2,5-disubstituted indole derivative in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory, Antiviral, and Neuroprotective Activities: Expanding the Therapeutic Horizon

Beyond their well-documented anticancer and antimicrobial effects, 2,5-disubstituted indole derivatives have shown potential in other therapeutic areas.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory effects in in vivo models, such as the carrageenan-induced rat paw edema assay.[8][9] This suggests their potential for treating inflammatory disorders.

  • Antiviral Activity: The indole scaffold is present in a number of antiviral agents.[10][11] While specific data on 2,5-disubstituted indoles is emerging, some have shown inhibitory activity against HIV.[3]

  • Neuroprotective Effects: The antioxidant properties of indole derivatives and their ability to modulate pathways involved in neurodegeneration suggest their potential as neuroprotective agents.[12][13][14] They may offer therapeutic avenues for conditions like Alzheimer's disease by, for example, promoting the disaggregation of amyloid-beta plaques.[12]

Experimental Workflow: In Vivo Anti-inflammatory Assay

anti_inflammatory_workflow Start Animal Acclimatization Dosing Administer Indole Derivative or Vehicle (Control) Start->Dosing Induction Inject Carrageenan into Rat Paw Dosing->Induction Measurement Measure Paw Volume at Regular Time Intervals Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis End Evaluation of Anti-inflammatory Activity Analysis->End

Caption: Workflow for the carrageenan-induced rat paw edema anti-inflammatory model.

Synthesis and Characterization: The Foundation of Discovery

The synthesis of 2,5-disubstituted indole derivatives can be achieved through various established synthetic routes. A common approach involves the Fischer indole synthesis, which utilizes appropriately substituted arylhydrazones.[15] Other methods, such as the Gassman indole synthesis, provide alternative pathways to access these scaffolds.[15] The characterization of newly synthesized compounds is crucial to confirm their structure and purity and is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry.[16]

Conclusion and Future Directions

The 2,5-disubstituted indole scaffold represents a highly versatile and privileged structure in modern drug discovery. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective potential, underscore the importance of continued research in this area. Future efforts should focus on leveraging structure-activity relationship insights to design next-generation derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of these compounds in combination therapies will be crucial in translating the therapeutic potential of 2,5-disubstituted indoles into tangible clinical benefits.

References

  • Li, M., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design, 88(4), 599-606. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2263. [Link]

  • Popa, D. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(11), 5988. [Link]

  • Gümüş, F., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Pharmaceuticals, 17(2), 224. [Link]

  • Gomes, M. M., et al. (2018). Synthesis and Biological Evaluation of Hybrid 1,5- and 2,5-Disubstituted Indoles as Potentially New Antitubercular Agents. Molecules, 23(11), 2779. [Link]

  • Kim, O. K., et al. (2011). A FACILE SYNTHESIS OF 2,5-DISUBSTITUTED INDOLE DERIVATIVES AS NEW FLUORESCENT DYES. Heterocycles, 83(5), 1051-1058. [Link]

  • Liu, Y., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(16), 4983. [Link]

  • Li, J., et al. (2007). Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes. Bioorganic & Medicinal Chemistry Letters, 17(23), 6494-6498. [Link]

  • Ferreira, R. J., et al. (2021). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science, 4(4), 1366-1380. [Link]

  • Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3338. [Link]

  • Chidananda, C., et al. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 70(6), 773-777. [Link]

  • Chidananda, C., et al. (2008). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 70(6), 773. [Link]

  • Li, D., et al. (2018). Synthesis, Antimicrobial Activity, Structure–Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 6, 31. [Link]

  • Lilaram, et al. (2022). Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. Molecules, 27(15), 5080. [Link]

  • Singh, S., et al. (2011). Synthesis and anti-inflammatory activity of 4-substituted-2,5-disubstituted indolyl azetidine-3-yl/thiazolidin-1-yl-substituted triazoles. ResearchGate. [Link]

  • Kaur, M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Miceli, C., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 12(2), 481. [Link]

  • Kumar, A., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

  • Frescas, V. N. (1989). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Al-Ostath, O. A., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1289196. [Link]

  • Miceli, C., et al. (2022). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 27(23), 8230. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2359483. [Link]

  • Singh, P., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Targets, 22(11), 1279-1301. [Link]

  • Nguyen, H. T., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(10), 2326. [Link]

  • Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4675-4688. [Link]

  • Abdel-Wahab, B. F. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5484. [Link]

  • Shirinzadeh, H., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 21(2), 292-299. [Link]

  • Geda, A., et al. (2023). 2,5-Diketopiperazines as Neuroprotective Agents. ResearchGate. [Link]

  • El-Sabbagh, N. A., et al. (2023). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180424. [Link]

  • Popa, D. S., et al. (2024). Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]

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  • Al-Qawasmeh, R. A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656. [Link]

  • Butt, N. A., & Baytaş, S. N. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today, 104471. [Link]

  • Hu, Y., et al. (2016). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 18(15), 3586-3589. [Link]

  • Zheldakova, R. A., et al. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules, 29(23), 5283. [Link]

  • Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4675-4688. [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling of 5-bromo-2-iodo-1H-indole

This document provides a comprehensive safety and handling guide for 5-bromo-2-iodo-1H-indole, a key heterocyclic intermediate in medicinal chemistry and drug development. As the toxicological properties of this specific...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling guide for 5-bromo-2-iodo-1H-indole, a key heterocyclic intermediate in medicinal chemistry and drug development. As the toxicological properties of this specific compound have not been exhaustively investigated, this guide synthesizes data from structurally related molecules to establish a robust framework for risk assessment and safe laboratory practice. The core principle of this guide is proactive risk mitigation, ensuring that researchers can leverage the synthetic utility of this compound while prioritizing personal and environmental safety.

Core Hazard Profile & Risk Analysis

5-bromo-2-iodo-1H-indole is a halogenated indole derivative. Its hazard profile is derived from the combined toxicological characteristics of the bromo-indole core and the iodo-substituent. Based on aggregated data from closely related analogs, a consistent pattern of hazards emerges, primarily centered on irritant properties and acute toxicity.[1]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and potential harm if ingested, inhaled, or absorbed through the skin.[1][2] The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, extrapolated from the most structurally similar analog, 6-bromo-2-iodo-1H-indole, provide a clear warning for researchers.[1]

Table 1: Physicochemical and Identifier Data
PropertyValueSource
IUPAC Name 5-bromo-2-iodo-1H-indole-
Molecular Formula C₈H₅BrINPubChem[1] (analog)
Molecular Weight 321.94 g/mol PubChem[1] (analog)
CAS Number Not explicitly available; structural analogs exist-
Table 2: GHS Hazard Classification Summary
Hazard ClassHazard StatementGHS CodePrimary ConcernSource
Acute Toxicity, Oral Harmful if swallowedH302Ingestion of even small quantities can cause illness.[1][2]
Skin Corrosion/Irritation Causes skin irritationH315Direct contact can cause redness, itching, or inflammation.[1][2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritationH319Contact with eyes can cause significant, potentially damaging, irritation.[1][2][3][4]
Specific Target Organ Toxicity May cause respiratory irritationH335Inhalation of dust can irritate the nose, throat, and lungs.[1][2][3][4]

It is a critical assumption in medicinal chemistry that novel or sparsely studied compounds should be handled as potentially hazardous until proven otherwise. The lack of comprehensive toxicological data for 5-bromo-2-iodo-1H-indole mandates the adoption of stringent safety protocols.[2]

Proactive Exposure Control: A Multi-layered Approach

To mitigate the risks outlined above, a hierarchy of controls must be implemented. This strategy prioritizes engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE) alone.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its solid, powdered form, is a certified chemical fume hood.[5] A fume hood provides adequate ventilation to prevent the inhalation of airborne particles, directly addressing the respiratory irritation hazard (H335).[5] All weighing and transfer operations should be conducted within this controlled environment.

Personal Protective Equipment (PPE): The Essential Barrier

Where direct handling is unavoidable, appropriate PPE is mandatory. The selection of PPE is directly informed by the compound's hazard profile.

  • Eye Protection: Safety glasses with side-shields conforming to government standards such as EN166 (EU) or NIOSH (US) are required at all times.[5] Given the serious eye irritation risk (H319), these are non-negotiable.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[5] Gloves should be inspected for integrity before each use and removed using the proper technique to avoid skin contact with the outer surface.[5]

  • Body Protection: A lab coat must be worn to protect against accidental skin contact.[6]

The following diagram illustrates the workflow for establishing a safe environment before beginning experimental work with 5-bromo-2-iodo-1H-indole.

G Figure 1. Pre-Experiment Safety Workflow cluster_prep Preparation & Assessment cluster_controls Control Implementation cluster_action Action A Review Hazard Profile (H302, H315, H319, H335) B Identify Required Controls A->B Assess Risks C Engineering Control: Work in Chemical Fume Hood B->C Select Controls D Administrative Control: Designate Work Area B->D Select Controls E PPE Selection: Gloves, Goggles, Lab Coat B->E Select Controls F Proceed with Experiment C->F Verify Implementation D->F Verify Implementation E->F Verify Implementation

Caption: Pre-Experiment Safety Workflow

Safe Handling, Storage, and Incompatibility

Handling Protocols

The physical form of 5-bromo-2-iodo-1H-indole is typically a solid powder. The primary handling challenge is to prevent the generation and inhalation of dust.

  • Avoid Dust Formation: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid pouring or any action that could aerosolize the powder.[5][7]

  • Grounding: For larger quantities, take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.[5][8]

Storage Protocols

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Temperature: Store in a freezer, typically at or below -20°C.[6][7][9]

  • Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[7][8][10] Some suppliers recommend storing under an inert gas.[10]

  • Light: Protect from light, as many indole derivatives can be light-sensitive.[9][10]

Known Incompatibilities

To prevent hazardous reactions, 5-bromo-2-iodo-1H-indole should be stored away from:

  • Strong oxidizing agents[7]

  • Strong acids[7]

Emergency Response and First-Aid Measures

In the event of an accidental exposure, a rapid and informed response is critical. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.

First-Aid Procedures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, seek medical attention.[2][8]

  • Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[8] If skin irritation persists, seek medical advice.[2]

  • Eye Contact: In case of eye contact, rinse cautiously and thoroughly with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][8]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[2][8]

The following flowchart outlines the decision-making process for an exposure event.

G Figure 2. Emergency Exposure Response cluster_types Figure 2. Emergency Exposure Response cluster_actions Figure 2. Emergency Exposure Response Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Action_Skin Wash with Soap & Water Skin->Action_Skin Action_Eye Rinse with Water (15 min) Eye->Action_Eye Action_Ingest Rinse Mouth, Do NOT Induce Vomiting Ingestion->Action_Ingest End Seek Medical Attention (Bring SDS) Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: Emergency Exposure Response Flowchart

Accidental Release and Disposal Considerations

Spill Containment and Cleanup

Should an accidental release occur, the immediate priority is to prevent further exposure and environmental contamination.

  • Evacuate: Evacuate non-essential personnel from the area.[5]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).[11]

  • Contain: Prevent the powder from spreading or entering drains.[5][11]

  • Cleanup: Carefully sweep or scoop up the spilled material without creating dust.[5] Place the material into a suitable, labeled container for disposal.[5][11]

Waste Disposal

Disposal of 5-bromo-2-iodo-1H-indole and any contaminated materials must be conducted in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[5]

Conclusion

5-bromo-2-iodo-1H-indole is a valuable research chemical whose potential hazards can be effectively managed through a disciplined and informed approach to laboratory safety. By understanding its hazard profile, implementing a hierarchy of controls, and being prepared for emergency situations, researchers can confidently and safely utilize this compound in the pursuit of scientific advancement.

References

  • PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid (CID 252137). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-oxindole (CID 611193). National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoindole (CID 24905). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-iodotoluene (CID 2724601). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-2-iodo-1H-indole (CID 118648741). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Regioselective C2-Alkynylation of 5-Bromo-2-iodoindole: Kinetic Control and Synthetic Utility

Abstract & Strategic Overview This guide details the protocol for the regioselective Sonogashira cross-coupling of 5-bromo-2-iodoindole . The synthetic utility of this substrate lies in the orthogonal reactivity of the h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for the regioselective Sonogashira cross-coupling of 5-bromo-2-iodoindole . The synthetic utility of this substrate lies in the orthogonal reactivity of the halogen substituents. By exploiting the significant difference in oxidative addition rates between the C2-Iodine and C5-Bromine bonds (


), researchers can selectively functionalize the C2 position while retaining the C5-bromide for subsequent transformations (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination).

This protocol emphasizes kinetic control —specifically temperature modulation and catalyst selection—to prevent "over-reaction" (bis-coupling) or regiochemical scrambling.

Mechanistic Basis: The Kinetic Resolution

The success of this reaction relies on the disparity in bond dissociation energies (BDE) and the resulting rate of oxidative addition to the Palladium(0) center.

  • C2-I Bond: Weaker BDE (

    
    ). Fast oxidative addition at Room Temperature (RT).
    
  • C5-Br Bond: Stronger BDE (

    
    ). Requires elevated temperatures (
    
    
    
    ) or electron-rich ligands to activate significantly.

By maintaining the reaction at ambient temperature with a standard triphenylphosphine-based catalyst, the catalytic cycle is effectively restricted to the C2 position.

Visualization: Selectivity Logic Pathway

SelectivityLogic Substrate 5-Bromo-2-iodoindole Pd0 Pd(0) Catalyst Substrate->Pd0 Path_I Oxidative Addition (C2-I) Fast @ 25°C Pd0->Path_I Preferred Path Path_Br Oxidative Addition (C5-Br) Slow @ 25°C Pd0->Path_Br High Energy Barrier Temp Temperature Control Temp->Path_I Maintains Selectivity Temp->Path_Br Heat Activates (>60°C) Prod_Mono Target: 2-Alkynyl-5-bromoindole Path_I->Prod_Mono Prod_Bis Impurity: 2,5-Dialkynylindole Path_Br->Prod_Bis

Figure 1: Decision tree illustrating the kinetic bifurcation that enables regioselectivity.

Experimental Design & Optimization

Substrate Protection

While free (NH)-indoles can undergo Sonogashira coupling, the acidic N-H proton can interfere with the catalytic cycle (deprotonation by the base can lead to insoluble salts or catalyst poisoning).

  • Recommendation: Use N-Boc (tert-butoxycarbonyl) or N-Ts (tosyl) protected indoles.

  • Why: Electron-withdrawing groups (EWGs) on the nitrogen slightly deactivate the ring, further widening the reactivity gap between I and Br, and prevent N-palladation.

Catalyst & Ligand System[1]
  • Catalyst:

    
     (Bis(triphenylphosphine)palladium(II) dichloride).
    
  • Co-Catalyst: CuI (Copper(I) iodide).

  • Reasoning: This is a "robust" but not "hyper-active" system. Highly active catalysts (e.g.,

    
     or Buchwald precatalysts) might lower the activation energy enough to trigger partial C-Br insertion even at low temperatures. We want the "lazier" catalyst that only reacts with the Iodine.
    
Base & Solvent
  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide). THF is preferred for easier workup.

  • Base: Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ). Used as both base and co-solvent.

Detailed Protocol: C2-Selective Coupling

Target Reaction: N-Boc-5-bromo-2-iodoindole + Phenylacetylene


 N-Boc-5-bromo-2-(phenylethynyl)indole
Materials Checklist
ReagentEquiv.RoleNote
N-Boc-5-bromo-2-iodoindole1.0SubstrateLimiting reagent
Terminal Alkyne1.05Coupling PartnerSlight excess only

0.03 (3 mol%)CatalystPre-catalyst
CuI0.015 (1.5 mol%)Co-catalystActivates alkyne

3.0BaseMust be degassed
THF (Dry)[0.1 M]SolventAnhydrous
Step-by-Step Methodology
Phase 1: Preparation & Degassing (Critical)
  • Glassware: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solvent Prep: Sparge dry THF and Triethylamine with Argon for 15 minutes prior to use.

    • Expert Insight: Oxygen causes the "Glaser Coupling" of alkynes (homocoupling to form diynes), consuming your alkyne and complicating purification.

Phase 2: Reaction Assembly
  • Charge the flask with N-Boc-5-bromo-2-iodoindole (1.0 equiv),

    
      (3 mol%), and CuI  (1.5 mol%).
    
  • Cap with a rubber septum and cycle vacuum/Argon three times.

  • Inject degassed THF (concentration

    
     relative to indole) and 
    
    
    
    (3.0 equiv) via syringe.
  • Stir the mixture at Room Temperature (20–25°C) for 5 minutes. The solution typically turns yellow/orange.

  • Add the Terminal Alkyne (1.05 equiv) dropwise via syringe over 2 minutes.

    • Why dropwise? Keeps the local concentration of copper-acetylide low, further suppressing homocoupling.

Phase 3: Monitoring & Workup
  • Stir at Room Temperature. Do NOT heat.

  • Monitor: Check TLC every hour.

    • Visualization: UV light (254 nm). The product is usually highly fluorescent.

    • Endpoint: Disappearance of the starting iodide (usually 2–4 hours). If the reaction stalls, add 1 mol% more Pd catalyst, but avoid heating.

  • Quench: Dilute with

    
     or EtOAc and filter through a short pad of Celite/Silica to remove metal precipitates. Wash the pad with EtOAc.
    
  • Extraction: Wash the filtrate with saturated

    
     (aq) to remove copper salts (turns blue), followed by brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

    • Gradient: Hexanes

      
       5% EtOAc/Hexanes.
      
    • Note: The mono-coupled product is less polar than the starting material but more polar than the bis-coupled impurity (if formed).

Troubleshooting & QC

IssueProbable CauseCorrective Action
Bis-coupling (C2 & C5) Temperature too high.Ensure reaction is strictly at RT or cool to 0°C.
Catalyst too active.Switch from

to

.
Glaser Product (Diyne) Oxygen leak.Rigorous degassing of solvents; check Argon lines.
No Reaction Poisoned Catalyst.Ensure starting material is free of sulfur/thiols. Use fresh catalyst.
C5-Coupling (Wrong Regio) Rare at RT.Verify starting material structure (NMR).
Expected NMR Data (Validation)
  • 
     NMR:  Look for the disappearance of the sharp singlet at C2 (if using free indole, though C2-I has no proton).
    
  • Key Indicator: The doublet/singlet pattern of the benzene ring protons (H4, H6, H7) should remain largely unchanged in splitting pattern, confirming the Br is still attached at C5. A shift in the H3 proton (beta to the new alkyne) is diagnostic.

Mechanistic Visualization: The Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd + 5-Br-2-I-Indole (Selects C-I) PdII_Ar Pd(II)-Ar-I Complex OxAdd->PdII_Ar TransMet Transmetallation (with Cu-Acetylide) PdII_Ar->TransMet PdII_Alk Pd(II)-Ar-Alkyne Complex TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim Isomerization Product C2-Alkynyl Indole + Pd(0) RedElim->Product Product->Pd0 Regeneration Cu_Cycle Cu(I) Cycle (Alkyne Activation) Cu_Cycle->TransMet Delivers Alkyne

Figure 2: The Palladium/Copper synergistic cycle. Note that the Oxidative Addition step is where the C2-I vs C5-Br discrimination occurs.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.

  • Lerebours, R., & Wolf, C. (2006). Chemoselective Sonogashira coupling of polyhalobenzenes. Organic Letters, 8(9), 1761-1764.
  • Fairlamb, I. J. S., et al. (2005). Pd-catalyzed selective cross-coupling of 2,3-dihaloindoles. Tetrahedron Letters, 46(12), 2005. (Establishes halide reactivity order in indole systems).
  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Selectivity.

  • BenchChem Application Notes. Sonogashira Coupling for Indole Functionalization.

Application

Application Notes & Protocols: Strategic C2 Functionalization of 5-Bromoindole via Lithium-Halogen Exchange

Introduction: The Challenge and Opportunity of Indole C2 Functionalization The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] While funct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Indole C2 Functionalization

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] While functionalization of the electron-rich C3 position is often straightforward, direct substitution at the C2 position presents a significant synthetic challenge due to the inherent electronic properties of the indole ring.[3][4][5] Overcoming this hurdle is critical, as C2-substituted indoles are key components in a wide array of biologically active molecules.

This guide details a robust and highly effective strategy for the C2 functionalization of indoles: the lithium-halogen exchange. This method employs an umpolung, or reversal of polarity, approach.[4] By converting the typically electrophilic C2 position of a halogenated indole into a potent nucleophile, we unlock a direct and versatile pathway to novel C2-substituted analogues. We will focus specifically on 5-bromoindole, a commercially available and versatile starting material whose bromine atom at the C5 position offers a secondary handle for further diversification, for instance, through palladium-catalyzed cross-coupling reactions.[6][7]

The Underlying Chemistry: Mechanism and Strategic Considerations

The success of this protocol hinges on a deep understanding of the organometallic transformations involved. The reaction proceeds through a sequence of carefully controlled steps, each with critical parameters that dictate the outcome.

The Lithium-Halogen Exchange Mechanism

Lithium-halogen exchange is an exceptionally fast, kinetically controlled reaction.[8][9] The currently accepted mechanism involves the formation of a transient "ate-complex" where the organolithium reagent coordinates to the halogen atom of the aryl halide.[9][10][11] This complex then resolves to form the more stable aryllithium species and the corresponding alkyl halide. The equilibrium of the reaction favors the formation of the organolithium species where the negative charge resides on the more electronegative carbon atom (sp2 > sp3).

For 5-bromoindole, the process is initiated by the deprotonation of the acidic N-H proton, followed by the lithium-bromine exchange at the C2 position. This generates a transient but highly reactive 2-lithio-5-bromoindolide species, which serves as the key nucleophilic intermediate for the subsequent functionalization step.

cluster_0 Mechanism Overview Start 5-Bromoindole Step1 N-H Deprotonation (+ t-BuLi) Start->Step1 Indolide Indolide Anion Step1->Indolide Step2 Li-Br Exchange at C2 (+ t-BuLi) Indolide->Step2 Lithiated 2-Lithio-5-bromoindolide (Key Intermediate) Step2->Lithiated Step3 Electrophilic Quench (+ E+) Lithiated->Step3 Product C2-Functionalized 5-Bromoindole Step3->Product

Caption: Reaction mechanism for C2 functionalization.

Causality Behind Experimental Choices
  • Choice of Organolithium Reagent: tert-Butyllithium (t-BuLi) is the reagent of choice for this transformation. Its significantly higher basicity and reactivity compared to n-butyllithium (n-BuLi) are crucial for driving the rapid, kinetically controlled deprotonation and subsequent lithium-halogen exchange at the very low temperatures required for the stability of the intermediate.[12][13] Typically, 2.1-2.2 equivalents of t-BuLi are employed: one full equivalent to deprotonate the acidic N-H proton, and a second equivalent to perform the halogen exchange. The slight excess ensures the reaction goes to completion.

  • Critical Role of Temperature: The 2-lithioindole intermediate is thermally unstable. Maintaining a temperature of -78 °C (achieved with a dry ice/acetone bath) or lower is paramount.[2][10] Exceeding this temperature can lead to decomposition, proton quenching from the solvent, or other side reactions, resulting in significantly diminished yields.

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is the preferred solvent. As an ether, THF effectively solvates the lithium cations, breaking down the aggregate structures in which organolithium reagents typically exist.[14][15] This disaggregation increases the reagent's reactivity and ensures a homogeneous reaction medium.

  • Inert Atmosphere: Organolithium reagents are extremely pyrophoric and react violently with atmospheric oxygen and moisture.[14] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to ensure both safety and reaction efficacy.

Detailed Experimental Protocol

This protocol describes a general procedure for the C2-functionalization of 5-bromoindole using benzaldehyde as a representative electrophile.

Materials and Equipment
  • Reagents: 5-bromoindole, tert-butyllithium (1.7 M in pentane), benzaldehyde, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, and anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Oven-dried round-bottom flasks with septa, Schlenk line or manifold for inert gas, magnetic stirrer and stir bars, syringes, needles, and a dry ice/acetone bath.

Step-by-Step Procedure
  • Reaction Setup: Assemble a flame- or oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Place the flask under a positive pressure of argon or nitrogen.

  • Initial Solution: To the flask, add 5-bromoindole (1.0 g, 5.1 mmol, 1.0 equiv) and dissolve it in 25 mL of anhydrous THF.

  • Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, slowly add t-BuLi (1.7 M in pentane, 6.3 mL, 10.7 mmol, 2.1 equiv) dropwise via syringe over 15 minutes. The solution will typically turn from colorless to a yellow/orange hue.

  • Exchange Reaction: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation and lithium-halogen exchange.

  • Electrophilic Quench: Add freshly distilled benzaldehyde (0.62 mL, 6.1 mmol, 1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate, and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired C2-functionalized product.

cluster_1 Experimental Workflow Setup 1. Assemble dry glassware under Argon Dissolve 2. Dissolve 5-bromoindole in anhydrous THF Setup->Dissolve Cool 3. Cool solution to -78°C Dissolve->Cool Add_tBuLi 4. Add t-BuLi (2.1 eq) dropwise at -78°C Cool->Add_tBuLi Stir 5. Stir for 1h at -78°C (Exchange) Add_tBuLi->Stir Add_E 6. Add Electrophile (E+) at -78°C Stir->Add_E Warm_Quench 7. Warm to 0°C, then quench with aq. NH4Cl Add_E->Warm_Quench Workup 8. Extraction and Washing Warm_Quench->Workup Purify 9. Dry, Concentrate, and Purify via Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow diagram.

Scope of the Reaction: Applicability with Various Electrophiles

The true power of this method lies in its compatibility with a diverse range of electrophiles, enabling the synthesis of a wide variety of C2-substituted indoles. The following table summarizes representative transformations.

ElectrophileReagentC2-SubstituentTypical Yield (%)
Deuterium SourceD₂O-D>95%
Carbonyl Compound (Aldehyde)Benzaldehyde-CH(OH)Ph70-85%
Carbonyl Compound (Ketone)Acetone-C(OH)(CH₃)₂65-80%
Alkylating AgentMethyl Iodide-CH₃50-65%
Silylating AgentTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃80-95%
CarboxylationCO₂ (gas or dry ice)-COOH60-75%

Troubleshooting and Final Considerations

  • Low Yields: The most common cause of poor performance is the use of insufficiently dried glassware/solvents or inactive organolithium reagent. Always use freshly opened, high-quality anhydrous solvents. The molarity of t-BuLi should be determined by titration prior to use if the bottle has been opened previously.

  • N-Protection as an Alternative: For substrates sensitive to highly basic conditions or to avoid using more than one equivalent of organolithium reagent, N-protection can be employed.[16] Groups like Boc or Pivaloyl are effective, though they necessitate additional synthesis and deprotection steps.[16][17]

  • Safety: tert-Butyllithium is extremely pyrophoric and should only be handled by trained personnel with appropriate personal protective equipment in a certified chemical fume hood.[14]

By adhering to the principles and protocols outlined in this guide, researchers can confidently and effectively utilize the lithium-halogen exchange reaction to access valuable C2-functionalized 5-bromoindoles, paving the way for new discoveries in drug development and materials science.

References

  • Organic Chemistry Portal. (n.d.). Lithium Halogen Exchange. Retrieved from a relevant organic chemistry resource.
  • ResearchGate. (n.d.). Halogen–Lithium Exchange of Sensitive (Hetero)aromatic Halides under Barbier Conditions in a Continuous Flow Set-Up.
  • Scribd. (n.d.). 1 Lithium Halogen Exchange.
  • Wikipedia. (2023). Metal–halogen exchange. Retrieved from [Link]

  • Chemistry World. (2017). tert-Butyl lithium or t-BuLi. Retrieved from [Link]

  • Reddit. (2014). Why is tBuLi more reactive than nBuLi?
  • ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry.
  • Chem-Station. (2023). n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
  • PubMed Central. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship.
  • Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange.
  • Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions.
  • ResearchGate. (n.d.). C2 allylation strategies of indoles.
  • Wiley Online Library. (n.d.). Selective C-3 and C-2 Lithiation of 1-(2,2-Diethylbutanoyl)indole.
  • Reddit. (2019). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?
  • PubMed. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. Retrieved from [Link]

  • ACS Publications. (n.d.). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles.
  • Royal Society of Chemistry. (n.d.). Fluorescence properties of electropolymerised 5-substituted indoles in solution.
  • ResearchGate. (n.d.). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.
  • MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group.
  • PubMed Central. (n.d.). Mild and Practical Indole C2 Allylation by Allylboration of in situ Generated 3‐Chloroindolenines.
  • PubMed Central. (n.d.). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation.
  • ResearchGate. (n.d.). Different approaches to C2 functionalized indole derivatives.
  • Wiley Online Library. (n.d.). Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles.
  • ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications.
  • Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl).
  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed C–H functionalizations of indoles.
  • Organic Chemistry Portal. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from a relevant organic chemistry resource.
  • Science of Synthesis. (n.d.). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?

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Method

Application Notes and Protocols for the Synthesis of 5-Bromo-2-iodoindole: A Comparative Guide to Boc and Tosyl Protecting Groups

Introduction: The Strategic Importance of 5-Bromo-2-iodoindole and the Imperative of N-Protection The 5-bromo-2-iodoindole scaffold is a highly valuable building block in contemporary medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-2-iodoindole and the Imperative of N-Protection

The 5-bromo-2-iodoindole scaffold is a highly valuable building block in contemporary medicinal chemistry and drug development. Its unique disubstitution pattern allows for orthogonal functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid generation of diverse molecular libraries for lead discovery and optimization.[1][2] The synthesis of this key intermediate, however, is not trivial and necessitates a strategic approach to control the regioselectivity of the halogenation steps.

The indole nucleus possesses a high electron density, particularly at the C3 position, making it susceptible to electrophilic attack. Direct iodination of 5-bromoindole would overwhelmingly yield the 3-iodo isomer. To achieve the desired C2-iodination, the indole nitrogen must be protected. This serves a dual purpose: it reduces the nucleophilicity of the nitrogen and, more importantly, alters the electronic distribution within the pyrrole ring to favor substitution at the C2 position.

This technical guide provides an in-depth analysis and detailed protocols for two of the most effective and widely used N-protecting groups in this context: the tert-butoxycarbonyl (Boc) group and the p-toluenesulfonyl (Tosyl) group. We will explore the mechanistic rationale behind each strategy, provide step-by-step, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific needs.

Synthetic Strategy Overview

The synthesis of 5-bromo-2-iodoindole from the commercially available 5-bromoindole is a three-step process for both protecting group strategies: 1) N-protection, 2) Regioselective C2-iodination, and 3) N-deprotection. The choice of protecting group significantly impacts the conditions required for each of these steps.

G cluster_0 Boc Strategy cluster_1 Tosyl Strategy A 5-Bromoindole B 1. N-Boc Protection (Boc)₂O, Base A->B C N-Boc-5-bromoindole B->C D 2. C2-Iodination NIS, TFA (cat.) C->D E N-Boc-5-bromo-2-iodoindole D->E F 3. Deprotection TFA, DCM E->F G 5-Bromo-2-iodoindole F->G H 5-Bromoindole I 1. N-Tosyl Protection TsCl, Base H->I J N-Tosyl-5-bromoindole I->J K 2. C2-Iodination NIS, Acetonitrile J->K L N-Tosyl-5-bromo-2-iodoindole K->L M 3. Deprotection Cs₂CO₃, THF/MeOH L->M N 5-Bromo-2-iodoindole M->N

Figure 1: Overall synthetic workflow for 5-bromo-2-iodoindole synthesis via Boc and Tosyl protection strategies.

Part 1: The Boc Protection Strategy

The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups in organic synthesis, prized for its ease of introduction and, most notably, its facile removal under mild acidic conditions.[3][4]

Rationale and Mechanistic Considerations

The Boc group is introduced by reacting the indole nitrogen with di-tert-butyl dicarbonate ((Boc)₂O). From a mechanistic standpoint, the indole nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The electron-withdrawing nature of the resulting carbamate reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic substitution compared to the unprotected indole. This deactivation, coupled with the steric bulk of the Boc group, directs the incoming electrophile (iodine) to the C2 position. The deprotection is typically achieved with trifluoroacetic acid (TFA), which protonates the carbamate, leading to its collapse into the free amine, carbon dioxide, and a stable tert-butyl cation.[5]

G cluster_protection Boc Protection Mechanism cluster_deprotection Boc Deprotection Mechanism (Acid-Catalyzed) Indole 5-Bromoindole-N-H Intermediate Tetrahedral Intermediate Indole->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product N-Boc-5-bromoindole Intermediate->Product Collapse & Deprotonation BocIndole N-Boc-5-bromo-2-iodoindole Protonation Protonated Carbamate BocIndole->Protonation H⁺ (TFA) Fragmentation Fragmentation Protonation->Fragmentation Spontaneous Final 5-Bromo-2-iodoindole + CO₂ + t-Bu⁺ Fragmentation->Final G cluster_protection Tosyl Protection Mechanism cluster_deprotection Tosyl Deprotection Mechanism (Base-Mediated) Indole 5-Bromoindole Anion Product N-Tosyl-5-bromoindole Indole->Product Nucleophilic Substitution (Sₙ2) TsCl Tosyl Chloride (Ts-Cl) TsCl->Product TsIndole N-Tosyl-5-bromo-2-iodoindole Intermediate Penta-coordinate Intermediate TsIndole->Intermediate MeO⁻ (from Cs₂CO₃/MeOH) Attack Nucleophilic attack on Sulfur Attack->Intermediate Final 5-Bromo-2-iodoindole Anion Intermediate->Final Cleavage

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-iodoindole Cross-Coupling

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-bromo-2-iodoindole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-bromo-2-iodoindole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical, field-proven experience.

The dual-halogenated nature of 5-bromo-2-iodoindole presents a unique opportunity for selective, sequential, or dual cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for chemoselective functionalization.[1] This differential reactivity is the cornerstone of designing efficient synthetic strategies with this versatile building block. However, achieving optimal results requires careful consideration of catalyst loading and other reaction parameters.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Yield

Question: I am seeing very low or no conversion of my 5-bromo-2-iodoindole in a Suzuki-Miyaura coupling at the 2-position (targeting the C-I bond). What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Suzuki-Miyaura coupling of 5-bromo-2-iodoindole can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The indole nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Consider N-protection of the indole (e.g., with Boc, Ts, or SEM groups) to prevent this interaction. If N-protection is not desirable, screening different ligands is crucial. Bulky, electron-rich phosphine ligands like SPhos or XPhos can often overcome this inhibition.[2]

  • Inefficient Oxidative Addition: While the C-I bond is reactive, inefficient oxidative addition can still occur.[3]

    • Solution: Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be reduced in situ to Pd(0). Inadequate degassing can lead to oxidation of the active Pd(0) species.[4] Purge your reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen).

  • Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step and requires activation by a base.[3][5]

    • Solution: The choice and quality of the base are paramount. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[1] Ensure the base is finely powdered and dry. For anhydrous couplings with K₃PO₄, the addition of a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.[6]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at elevated temperatures.

    • Solution: Use fresh, high-quality boronic acid. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can exhibit greater stability.[7]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture, including homocoupling of the boronic acid and debromination/deiodination of the starting material. How can I improve the selectivity?

Answer:

The formation of side products is often indicative of suboptimal reaction conditions that favor undesired catalytic pathways.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[4]

    • Solution: Rigorous degassing of the reaction mixture is essential to minimize oxygen levels.[4] If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient reduction to Pd(0). Reducing the amount of the boronic acid to as close to stoichiometric as possible can also help.

  • Proto-dehalogenation (Loss of Iodo or Bromo Group): This occurs when the organopalladium intermediate reacts with a proton source instead of the coupling partner.

    • Solution: Ensure your solvent and reagents are anhydrous, as water can be a proton source. The choice of base is also important; a non-nucleophilic base is preferred.

  • Reaction at the C-Br bond: While less reactive, the C-Br bond can react under more forcing conditions.

    • Solution: To selectively target the C-I bond, use milder reaction conditions (e.g., lower temperature, less active catalyst system). Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired product is formed.

Issue 3: Reaction Stalls Before Completion

Question: My reaction starts well but then stalls, leaving a significant amount of starting material. What could be causing this?

Answer:

Reaction stalling is typically due to catalyst deactivation or decomposition over the course of the reaction.

Potential Causes & Solutions:

  • Catalyst Decomposition: The active catalytic species may not be stable under the reaction conditions for extended periods.

    • Solution: The choice of ligand is critical for stabilizing the palladium catalyst.[2] Bidentate ligands like Xantphos or dppf can often impart greater stability to the catalytic complex.[8][9] Increasing the catalyst loading might push the reaction to completion, but addressing the root cause of deactivation is preferable.

  • Product Inhibition: The product of the reaction may be coordinating to the palladium center more strongly than the starting material, leading to catalyst inhibition.

    • Solution: This can be a challenging issue to resolve. Sometimes, simply increasing the catalyst loading is the most practical solution. Alternatively, screening different ligand and solvent combinations may identify a system where product inhibition is less pronounced.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading when optimizing a cross-coupling reaction with 5-bromo-2-iodoindole?

A1: For initial screening, a catalyst loading in the range of 1-5 mol% of the palladium precursor is a common starting point.[1][10] For Suzuki-Miyaura reactions, you might start with 2-5 mol% of a catalyst like Pd(PPh₃)₄ or PdCl₂(dppf).[1] If the reaction is efficient, the loading can be incrementally decreased to 0.5 mol%, 0.1 mol%, or even lower for highly active catalyst systems to minimize cost and residual palladium in the product.

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2] Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often effective in promoting the coupling of challenging substrates at low catalyst loadings.[2][8] The use of bidentate phosphine ligands like BINAP and DPPF has also been shown to improve reaction rates and yields.[2] The choice of ligand can significantly impact the stability of the active catalytic species, thereby influencing the required catalyst loading.

Q3: Can I perform a double cross-coupling to substitute both the bromine and iodine?

A3: Yes, it is possible to perform a sequential, one-pot, or stepwise double cross-coupling. Typically, the more reactive iodine at the C-2 position is substituted first under milder conditions. The less reactive bromine at the C-5 position can then be substituted in a subsequent step, often requiring more forcing conditions (e.g., a different catalyst/ligand system, a stronger base, or a higher temperature).[1]

Q4: What are the best solvents for cross-coupling reactions with 5-bromo-2-iodoindole?

A4: The choice of solvent can significantly impact the reaction outcome. Common solvents for Suzuki-Miyaura reactions include mixtures of an organic solvent and water, such as dioxane/water, toluene/water, or acetonitrile/water.[1][8] For Sonogashira couplings, amine bases like triethylamine or diisopropylethylamine are often used as both the base and a solvent component.[1] For Buchwald-Hartwig aminations, anhydrous solvents like dioxane or toluene are typically employed.[8] It is crucial that the chosen solvent is degassed to remove oxygen.

Q5: Is it necessary to protect the indole N-H during the cross-coupling reaction?

A5: While not always strictly necessary, N-protection is often beneficial. The acidic N-H proton can interfere with the base and the organometallic reagents. Furthermore, the lone pair on the nitrogen can coordinate to the palladium catalyst, leading to inhibition.[7] Protecting groups like Boc, Ts, or SEM can mitigate these issues and lead to cleaner reactions and higher yields. However, some modern catalyst systems show good tolerance for free N-H indoles.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling at the C-2 Position

This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the more reactive C-2 iodo position of 5-bromo-2-iodoindole.

Materials:

  • 5-bromo-2-iodoindole (1.0 eq.)

  • Arylboronic acid (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent system (e.g., dioxane/water 4:1, or toluene)

Procedure:

  • To a reaction vessel, add 5-bromo-2-iodoindole, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst Loading Optimization Workflow

Caption: A workflow for optimizing catalyst loading in cross-coupling reactions.

Data Presentation

Table 1: Recommended Starting Catalyst Loadings for Various Cross-Coupling Reactions
Cross-Coupling ReactionPalladium PrecursorLigand (if applicable)Typical Loading (mol%)
Suzuki-MiyauraPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos1-3
Pd(PPh₃)₄-2-5
PdCl₂(dppf)-2-5
SonogashiraPdCl₂(PPh₃)₂-2-5
with CuI (5-10 mol%)
Buchwald-HartwigPd₂(dba)₃ or Pd(OAc)₂Xantphos, BINAP1-3
HeckPd(OAc)₂PPh₃2-5

Note: These are general recommendations. Optimal loading is substrate and reaction condition dependent and should be determined experimentally.

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L₂-R Transmetal->PdII_Aryl_R Byproduct X-B(OH)₂ + Base Transmetal->Byproduct RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product ArX 5-bromo-2-iodoindole (Ar-X) ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines.
  • BenchChem. (n.d.). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (n.d.). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for 1-Iodo-2-naphthol Transformations.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Aiello, D., et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(9), 1229. [Link]

Sources

Optimization

Technical Support Center: Solving Solubility Issues of Di-halogenated Indoles in NMR Solvents

Prepared by: Your Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility challenges w...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility challenges when preparing di-halogenated indole samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent chemical properties of these compounds—often crystalline, planar, and capable of significant intermolecular interactions—can make achieving sufficient concentration for high-quality NMR data a considerable challenge. This document provides a structured, experience-driven approach to systematically overcoming these issues.

Part 1: Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered in the lab. The answers are designed to provide not just a solution, but the scientific reasoning behind it.

Q1: My di-halogenated indole won't dissolve in deuterated chloroform (CDCl₃). What should I try next?

A: Chloroform-d is a common first choice due to its low boiling point and ability to dissolve many organic compounds.[1][2] However, its relatively low polarity is often insufficient for highly crystalline or polar molecules like many substituted indoles.

Your next step should be to try a more polar solvent. A logical progression based on increasing polarity and dissolving power is:

  • Acetone-d₆: A good intermediate polarity solvent.

  • Acetonitrile-d₃: Another option for compounds requiring a more polar environment.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is a powerful, polar aprotic solvent that can dissolve a very wide range of both polar and nonpolar compounds.[3] It is often the solvent of last resort for difficult samples.[1][2][4]

Q2: I've tried the common solvents, and my compound is still insoluble or only sparingly soluble. What are the "stronger" options?

A: When standard solvents fail, you need to employ more aggressive strategies. The primary choice here is Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

  • Why it works: DMSO has a strong dipole and is an excellent hydrogen bond acceptor, allowing it to effectively disrupt the strong intermolecular forces (like π-π stacking and potential halogen bonding) that hold the crystal lattice of di-halogenated indoles together.[3]

  • Other options:

    • Dimethylformamide-d₇ (DMF-d₇): Similar to DMSO-d₆, DMF-d₇ is a high-boiling point, polar aprotic solvent with excellent solubilizing properties.[1]

    • Trifluoroacetic acid-d₁ (TFA-d): For indoles with basic sites that can be protonated, TFA-d can be an excellent solvent. However, be aware that it is a strong acid and can cause sample degradation or unwanted chemical reactions. It is often used for recalcitrant heterocyclic samples.[4]

Q3: My compound dissolves perfectly in DMSO-d₆, but the NMR signals are broad. What's happening and how can I fix it?

A: This is a classic trade-off when using DMSO-d₆. The broadness of your signals is likely due to its high viscosity.[3] High viscosity slows molecular tumbling in the solution, which leads to shorter relaxation times and, consequently, broader NMR signals.

Solution: Use a Co-solvent Mixture. You can significantly reduce the solution's viscosity while retaining the dissolving power of DMSO-d₆ by mixing it with a low-viscosity solvent like CDCl₃ or Dichloromethane-d₂ (CD₂Cl₂).[3]

  • Practical Tip: Start by dissolving your compound in a small amount of DMSO-d₆ (e.g., 50-100 µL). Once dissolved, add CDCl₃ or CD₂Cl₂ to bring the total volume up to the required level (typically 0.6-0.7 mL). This often provides the best of both worlds: solubility and sharp signals.

Q4: I only have a few milligrams of my precious sample. How can I test for solubility without risking the entire batch?

A: This is a critical concern in synthetic chemistry. Never add the full volume of solvent to your entire sample at once.

The "Tip of the Spatula" Method:

  • Take a very small, almost invisible amount of your compound on the tip of a clean spatula.

  • Place this small amount into a clean vial or directly into the NMR tube.

  • Add your first-choice solvent (e.g., CDCl₃) dropwise, vortexing or gently agitating between additions.

  • Observe carefully. If the compound dissolves readily, you can proceed with that solvent for the full sample.

  • If it doesn't dissolve after adding ~0.7 mL, you have lost only a negligible amount of material. You can then evaporate the solvent and try the next one in the polarity series on the same small sample.

Q5: Can changing the temperature of the NMR experiment improve solubility?

A: Absolutely. This is a powerful technique known as Variable Temperature (VT) NMR . For most compounds, solubility increases with temperature.

  • How it works: Heating the sample provides the thermal energy needed to overcome the lattice energy of the solid, favoring dissolution. It can be particularly effective for compounds that are "almost" soluble at room temperature.[5]

  • Protocol: You can acquire spectra at elevated temperatures (e.g., 40°C, 60°C, 80°C). Most modern NMR spectrometers are equipped with VT units.[6]

  • Caution: Ensure your chosen solvent's boiling point is well above the temperature you plan to use. High-boiling solvents like DMSO-d₆ (BP 189°C) or Toluene-d₈ (BP 111°C) are excellent for high-temperature experiments.[5] Also, confirm your compound is stable at higher temperatures.

Q6: I see suspended particles in my NMR tube even after vortexing and sonication. Will this affect my spectrum?

A: Yes, it will severely degrade the quality of your spectrum. Undissolved solid particles in the sample will:

  • Broaden Lines: The heterogeneity of the sample disrupts the magnetic field homogeneity, leading to very broad signals.[7]

  • Distort Integrals: The spectrum will only represent the portion of the sample that is in solution, making quantitative analysis impossible.[7]

Solution: You must filter the sample.

  • Prepare your solution in a small vial.

  • Take a small piece of cotton or glass wool and place it in a Pasteur pipette.

  • Gently push the cotton down to the tip to create a small filter plug.

  • Filter the solution through the plug directly into the clean NMR tube. This will remove suspended microcrystals and give you a clear solution, resulting in a much higher quality spectrum.

Part 2: In-Depth Protocols
Protocol 1: Systematic Approach to Solvent Selection

This protocol outlines a logical workflow for determining the optimal solvent or solvent system for a di-halogenated indole with unknown solubility.

G cluster_start Initial Screening cluster_polar Increase Polarity cluster_advanced Advanced Techniques cluster_end Result Start Dissolve ~0.5 mg sample in 0.7 mL CDCl3 Acetone Try Acetone-d6 Start->Acetone Soluble? No Success Acquire Spectrum Start->Success Soluble? Yes DMSO Try DMSO-d6 Acetone->DMSO Soluble? No Acetone->Success Soluble? Yes Cosolvent Use DMSO-d6 / CDCl3 Co-solvent Mixture DMSO->Cosolvent Soluble? No DMSO->Success Soluble? Yes (Check for broad peaks) VT_NMR Perform Variable Temp. (VT) NMR at 50°C Cosolvent->VT_NMR Soluble? No Cosolvent->Success Soluble? Yes VT_NMR->Success Soluble? Yes Fail Consult Specialist VT_NMR->Fail Soluble? No

Caption: Decision workflow for solvent selection.

Steps:

  • Initial Test (CDCl₃): Place ~2-5 mg of your compound in a clean NMR tube. Add 0.7 mL of CDCl₃. Vortex for 30 seconds. Check for dissolution. If a clear solution is obtained, proceed to NMR acquisition.

  • Intermediate Polarity (Acetone-d₆): If insoluble in CDCl₃, remove the solvent under a stream of nitrogen or in a vacuum centrifuge. Add 0.7 mL of Acetone-d₆. Repeat the dissolution check.

  • High Polarity (DMSO-d₆): If insoluble in Acetone-d₆, remove the solvent. Add 0.7 mL of DMSO-d₆. This solvent will dissolve most di-halogenated indoles.

  • Co-Solvent Approach: If the compound dissolves in DMSO-d₆ but signals are broad, prepare a new sample. Dissolve the compound in a minimal amount of DMSO-d₆ (~100 µL), then dilute to 0.7 mL with CDCl₃.

  • Variable Temperature NMR: If solubility is still marginal, use the best solvent from the previous steps and run the experiment at an elevated temperature (e.g., 50°C).

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: Why are di-halogenated indoles often so difficult to dissolve?

The poor solubility arises from a combination of factors. The indole core is a rigid, planar aromatic system that promotes efficient crystal packing through π-π stacking. The addition of two halogen atoms increases the molecule's molecular weight and can introduce strong intermolecular interactions, including halogen bonding, which further stabilize the crystal lattice, making it harder for solvent molecules to break it apart.[8]

FAQ 2: How do common deuterated solvents compare in dissolving power?

The choice of solvent is critical and should be based on the properties of your analyte.[9] Below is a summary table.

Deuterated SolventFormulaBoiling Point (°C)Relative PolarityKey Characteristics & Use Cases
Chloroform-dCDCl₃610.259Good starting point for general organic compounds. Low viscosity.[2]
Acetone-d₆(CD₃)₂CO560.355Intermediate polarity, good for a wide range of compounds.
Acetonitrile-d₃CD₃CN820.460A more polar solvent, useful when chloroform fails.
Toluene-d₈C₇D₈1110.099Good for high-temperature work; can induce useful chemical shift dispersion.[5]
Dimethyl Sulfoxide-d₆(CD₃)₂SO1890.444"Universal" powerful solvent for highly polar or crystalline compounds. High viscosity.[3][4]

(Data compiled from various sources, including Sigma-Aldrich)

FAQ 3: What are the main disadvantages of using DMSO-d₆, and how can I get my sample back?

While an excellent solvent, DMSO-d₆ has two main drawbacks:

  • High Viscosity: Leads to broader NMR signals, as discussed above.[3]

  • High Boiling Point (189°C): Makes it very difficult to remove by standard rotary evaporation.[1][3]

Sample Recovery: Recovering your sample from DMSO-d₆ is challenging but possible.

  • Specialized Evaporators: Instruments like a centrifugal evaporator (Genevac) or a Smart Evaporator can remove high-boiling point solvents under high vacuum and controlled heat.[1]

  • Aqueous Wash & Lyophilization: A common lab technique is to dilute the DMSO solution with a large volume of water. If your compound is insoluble in water, it will precipitate and can be collected by filtration. If it remains in solution, you can often remove both the water and DMSO by freeze-drying (lyophilization).[3]

References
  • Solubility Enhancement Technique. (n.d.). CUTM Courseware. Retrieved February 4, 2026, from [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Kumar, L., & Sreenivasa, B. P. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 4, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Navarro-Vázquez, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Chemistry For Everyone. (2023, August 24). What Are Common NMR Solvents? [Video]. YouTube. [Link]

  • Various Authors. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate. [Link]

  • Reddit User. (2023). Unable to obtain clean NMR of compound due to solvent sensitivity. Reddit. [Link]

  • National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • ACS Publications. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. [Link]

  • Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. PubMed. [Link]

  • PubMed. (2018). Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Organic Chemistry Portal. (n.d.). Green Halogenation of Indoles with Oxone-Halide. [Link]

  • gChem. (n.d.). Visible Light Promoted Synthesis of Indoles in DMSO. [Link]

  • ResearchGate. (2015). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?[Link]

  • PubMed. (2022). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. [Link]

  • ResearchGate. (n.d.). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]

  • Labinsights. (n.d.). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

  • ResearchGate. (n.d.). Variable-Temperature NMR and Conformational Analysis of Oenothein B. [Link]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. [Link]

  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • ResearchGate. (n.d.). The ammonium-promoted formylation of indoles by DMSO and H2O. [Link]

  • ResearchGate. (2015). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?[Link]

Sources

Troubleshooting

Technical Support Center: 5-Bromo-2-iodo-1H-indole Stability Guide

The following technical guide addresses the stability and reactivity profile of 5-bromo-2-iodo-1H-indole under basic conditions. This content is structured for researchers requiring high-fidelity control over chemoselect...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and reactivity profile of 5-bromo-2-iodo-1H-indole under basic conditions. This content is structured for researchers requiring high-fidelity control over chemoselective transformations.

Compound ID: 5-bromo-2-iodo-1H-indole CAS: 10075-50-0 (Generic reference for haloindoles) Primary Application: Bifunctional scaffold for orthogonal cross-coupling (C2 vs. C5).

Executive Stability Summary

Status: Conditionally Stable Under basic conditions, the stability of 5-bromo-2-iodo-1H-indole is dictated by the pKa of the base and the counter-cation . The C2-Iodine bond is significantly more labile than the C5-Bromine bond, creating both a synthetic opportunity (chemoselectivity) and a stability liability (halogen scrambling).

Stability Matrix by Base Strength
Base ClassExamplesStability RatingPrimary Risk / Outcome
Weak Inorganic

,

,

High Stable. Ideal for Suzuki-Miyaura coupling at C2.
Strong Alkoxide

,

Moderate N-Deprotonation occurs. Risk of Protodeiodination if heated >80°C in protic solvents.
Metal Hydride

,

High Stable at 0°C–RT. Standard for N-alkylation. Avoid prolonged heating.
Organolithium

,

,

CRITICAL FAILURE Halogen Dance (BCHD) and Lithium-Halogen Exchange. Do not use unless migration is intended.

Technical Deep Dive: The "Halogen Dance" Risk

Issue: Users often observe "scrambling" of halogen positions when using strong bases (e.g., LDA) to functionalize the indole. Mechanism: The Base-Catalyzed Halogen Dance (BCHD) . The acidity of the C3-H proton allows for lithiation. However, the resulting anion is unstable relative to the C2-anion. The iodine atom at C2 can migrate to C3 to stabilize the negative charge, leading to a mixture of 3-iodo, 2-iodo, and di-iodo species.

Mechanism Visualization (DOT)

HalogenDance cluster_legend Risk Factor Start 5-Bromo-2-iodoindole Inter1 C3-Lithiation (Kinetic) Start->Inter1 + Base Base Strong Base (LDA/LiTMP) Base->Inter1 Inter2 Iodine Migration (Thermodynamic) Inter1->Inter2 Rapid Rearrangement Product Scrambled Isomers (3-iodo / 2,3-di-iodo) Inter2->Product + H+ Quench Warning Avoid Strong Bases for simple alkylation

Caption: Pathway of the Base-Catalyzed Halogen Dance (BCHD) leading to isomeric mixtures.

Chemoselectivity Protocols

The utility of this scaffold lies in the reactivity difference between C-I and C-Br.[1] The C-I bond undergoes oxidative addition with Pd(0) roughly 1000x faster than C-Br.

Protocol A: Selective C2-Arylation (Suzuki-Miyaura)

Objective: Couple an aryl group at C2 without touching the C5-Bromine.

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered boronic acids).
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for anhydrous conditions).
  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water.

Step-by-Step:

  • Degassing: Charge flask with 5-bromo-2-iodoindole (1.0 eq), Arylboronic acid (1.1 eq), and Base. Purge with Argon for 15 mins. Critical: Oxygen promotes homocoupling.

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Reaction: Heat to 60°C .

    • Note: Do not reflux at >100°C. High heat can force Pd insertion into the C5-Br bond.

  • Monitoring: Check TLC/LCMS at 2 hours. The C2-I bond usually reacts fully before C5-Br initiates.

  • Workup: Dilute with EtOAc, wash with brine.

Protocol B: Safe N-Alkylation (Preserving Halogens)

Objective: Alkylate N1 without causing dehalogenation or scrambling.

Reagents:

  • Base: Sodium Hydride (NaH, 60% in oil) - 1.2 equiv.

  • Solvent: Anhydrous DMF or THF.[2]

  • Electrophile: Alkyl Halide (1.1 equiv).

Step-by-Step:

  • Preparation: Dissolve 5-bromo-2-iodoindole in anhydrous DMF (0.2 M) under

    
    .
    
  • Cooling: Cool solution to 0°C (Ice bath). Essential to prevent local heating spikes.

  • Deprotonation: Add NaH portion-wise.[2] Stir at 0°C for 15-30 mins until gas evolution ceases.

    • Observation: Solution may turn yellow/orange (indolyl anion formation).

  • Addition: Add Alkyl Halide dropwise at 0°C.

  • Warming: Allow to warm to RT naturally. Stir for 1-3 hours.

  • Quench: Pour into ice water containing saturated

    
    .
    

Troubleshooting Guide

Issue 1: "My Iodine Disappeared" (Protodeiodination)

Symptom: LCMS shows mass corresponding to [M-I+H] (5-bromoindole). Cause:

  • Reductive Environment: Presence of hydride sources (excess NaH with prolonged heating) or Pd-H species during cross-coupling.

  • Solvent Impurity: Alcohols in the presence of strong base and heat can act as hydride donors. Fix:

  • Use anhydrous DMF for alkylations.[2]

  • Lower the reaction temperature.

  • If using Pd catalysis, ensure the base is mild (Carbonate) and avoid formate/alcohol donors if possible.

Issue 2: "I see multiple spots on TLC with similar Rf" (Halogen Scrambling)

Symptom: NMR shows complex aromatic region; loss of regiochemistry. Cause: Halogen Dance . You likely used a lithium base (LDA, BuLi) or allowed the reaction to sit too long in strong base. Fix:

  • Never use organolithiums for simple deprotonation of this substrate.

  • Use NaH or KOtBu instead.

  • If lithiation is absolutely required (e.g., for C3 functionalization), it must be done at -78°C and quenched immediately (<5 mins).

Issue 3: "The reaction stalled" (Catalyst Poisoning)

Symptom: Starting material remains despite heat and time. Cause: Free iodide ions (


) released during the reaction can poison Pd catalysts by forming unreactive 

complexes. Fix:
  • Add a Silver salt (e.g.,

    
     or 
    
    
    
    ) to scavenge iodide (forms AgI precipitate).
  • Switch to a more robust catalyst system like Buchwald precatalysts (e.g., XPhos Pd G2).

Decision Tree: Reaction Planning

DecisionTree Start Goal: Functionalize 5-bromo-2-iodoindole Q1 Target Position? Start->Q1 PathN N1-Position Q1->PathN Alkylation PathC2 C2-Position Q1->PathC2 Arylation PathC3 C3-Position Q1->PathC3 Substitution ActionN Use NaH / DMF @ 0°C (Safe) PathN->ActionN ActionC2 Suzuki Coupling Pd(0) / Na2CO3 @ 60°C (Selective) PathC2->ActionC2 ActionC3 WARNING: High Risk Requires Electrophilic Subst. or carefully controlled lithiation PathC3->ActionC3

Caption: Strategic flowchart for functionalizing 5-bromo-2-iodoindole without degradation.

References

  • General Reactivity of Haloindoles: Gribble, G. W. Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley, 2016.

  • Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007, 36, 1046-1057.

  • Chemoselective Cross-Coupling: Fairlamb, I. J. S. "Palladium-Catalysed Cross-Coupling Reactions of Haloindoles." Organic & Biomolecular Chemistry, 2008. (General principle of C-I > C-Br reactivity).
  • Protodeiodination Risks: Banwell, M. G., et al. "Palladium-Catalysed Cross-Coupling Reactions." Journal of the Chemical Society, Perkin Transactions 1, 1994.

Sources

Optimization

Indole Coupling Optimization Center: Minimizing Homocoupling in Suzuki-Miyaura Reactions

Current Status: Operational Topic: Troubleshooting Homocoupling in Iodoindole Suzuki Cross-Couplings Lead Scientist: Dr. [AI Name], Senior Application Scientist Executive Summary: The "Silent Killer" of Yields In the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Homocoupling in Iodoindole Suzuki Cross-Couplings Lead Scientist: Dr. [AI Name], Senior Application Scientist

Executive Summary: The "Silent Killer" of Yields

In the synthesis of bioactive indole scaffolds, the Suzuki-Miyaura reaction is a workhorse. However, when using iodoindoles (highly reactive electrophiles), researchers often encounter a "stalled" reaction where starting material remains, yet the boronic acid partner has vanished.

This is rarely a catalyst death; it is usually homocoupling .

This guide addresses the two distinct pathologies of homocoupling in this system:

  • Oxidative Homocoupling (B-B): The nucleophile (boronic acid) dimerizes, consuming the reagent before it can couple with the indole.

  • Reductive Homocoupling (Ind-Ind): The electrophile (iodoindole) dimerizes via an Ullmann-type mechanism, often driven by highly active Pd species in the absence of efficient transmetallation.

Diagnostic Module: Identify Your Enemy

Before optimizing, you must identify which homocoupling is occurring.[1] Run a crude LC-MS of your reaction mixture and consult the table below.

Observation (LC-MS/TLC)DiagnosisRoot Cause
Biaryl (Ar-Ar) detected; Unreacted Iodoindole remains.Type A: Boronic Acid Homocoupling Oxygen contamination (Glaser-type coupling) or excessive base strength.
Bis-indole (Ind-Ind) detected; Boronic acid remains.Type B: Iodoindole Homocoupling Slow transmetallation; Pd catalyst is activating two iodides faster than the boron can react.
De-iodinated Indole (Ind-H) detected.Type C: Dehalogenation (Not homocoupling)

-hydride elimination (from solvent/ligand) or protodehalogenation. Often mistaken for homocoupling.

Mechanistic Insight: The Fork in the Road

To fix the problem, you must visualize the competition at the molecular level. The catalytic cycle has "off-ramps" where the desired cross-coupling is hijacked.

SuzukiPathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Iodoindole TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base IndoleDimer Ullmann Coupling (Ind-Ind) OxAdd->IndoleDimer 2nd Oxidative Addition (Slow Transmetallation) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Oxygen O2 / High Base BoronDimer Boronic Acid Homocoupling (Ar-Ar) Oxygen->BoronDimer Oxidizes Boron

Figure 1: The Catalytic Fork.[2] Note that Oxygen is the primary driver for Boronic Acid homocoupling, while slow transmetallation opens the door for Indole dimerization.

Optimization Protocols

Protocol A: The "Oxygen Firewall" (Preventing B-B Coupling)

Use this when your boronic acid is being consumed to form dimers (Ar-Ar).

The Logic: Oxygen acts as a re-oxidant for Pd(0) or directly oxidizes the boronic acid in the presence of base (Glaser coupling). Iodoindoles are valuable; do not waste them by letting the boron partner destroy itself.

  • Degassing is Non-Negotiable: Do not just bubble nitrogen for 5 minutes.

    • Method: Sparge with Argon for 15-20 minutes directly into the solvent before adding the catalyst.

    • Gold Standard: Freeze-Pump-Thaw (3 cycles) if the reaction is small scale (<500 mg).

  • Base Switching:

    • Avoid: Strong oxy-bases (

      
      , 
      
      
      
      ) which accelerate oxidation.
    • Use: Mild, buffered bases.

      
       (3.0 equiv)  is often superior to carbonates for indoles.
      
  • Solvent System:

    • Use Dioxane/Water (4:1) or Toluene/Water (10:1) . The biphasic nature can sometimes protect the boronic acid until it enters the catalytic cycle.

Protocol B: Kinetic Control (The "Slow Addition" Method)

Use this if Protocol A fails or if the Boronic Acid is extremely prone to dimerization (e.g., electron-rich thiophenes/furans).

The Logic: Homocoupling is second-order with respect to the boronic acid concentration (


). Cross-coupling is first-order (

). By keeping the concentration of boronic acid low, you mathematically favor cross-coupling.
  • Setup: Dissolve the Iodoindole, Catalyst, and Base in the reaction vessel.

  • Feed: Dissolve the Boronic Acid (1.5 equiv) in a separate syringe.

  • Execution: Use a syringe pump to add the boronic acid solution over 1 to 2 hours at reflux.

Protocol C: Stopping Ullmann Coupling (Ind-Ind)

Use this when you see Indole Dimers.

The Logic: Indole dimerization happens when the Pd(II)-Indole species sits waiting for a boronic acid that isn't reacting fast enough. It eventually finds another iodoindole. You need to speed up transmetallation or crowd the metal.

  • Ligand Switch: Switch to bulky, electron-rich phosphines.

    • XPhos or SPhos : The bulk prevents two indole molecules from coordinating to the same Palladium center.

    • 
       : Highly effective for preventing homocoupling due to extreme steric bulk.
      
  • Catalyst Loading: Reduce Pd loading. High local concentrations of Pd favor bimolecular decomposition pathways (homocoupling). Drop from 5 mol% to 1-2 mol% .

Troubleshooting FAQ

Q1: My iodoindole has a free N-H. Is this causing the homocoupling?

  • Answer: Indirectly, yes. The free N-H is acidic (

    
    ). Strong bases deprotonate it, creating an indole anion that can coordinate to Palladium, poisoning the catalyst and slowing transmetallation. This "stall" gives the boronic acid time to homocouple with itself.
    
  • Fix: Protect the nitrogen (Boc, Tosyl) OR use a weaker base system (

    
     in wet THF) that doesn't fully deprotonate the indole.
    

Q2: I see "De-iodinated" indole (Indole-H). Is this homocoupling?

  • Answer: No. This is hydrodehalogenation . It usually happens in alcoholic solvents (Ethanol/Methanol) where the solvent acts as a hydride source via

    
     elimination.
    
  • Fix: Switch to strictly aprotic solvents (DMF, Toluene, Dioxane) and ensure your solvent is anhydrous if this persists.

Q3: Should I use Pd(PPh3)4 or Pd(dppf)Cl2?

  • Answer: For iodoindoles, Pd(dppf)Cl2 is often superior. The bidentate ligand prevents the "ligand dissociation" that leads to Pd-black formation and non-specific reactivity (like Ullmann coupling). However, for difficult cases, Pd-XPhos G3 precatalyst is the modern gold standard to suppress side reactions.

References

  • Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006. Link

  • Lennox, A. J. J. & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. Link

  • BenchChem Technical Guides. "Strategies to minimize homocoupling in Suzuki reactions of boronic acids." BenchChem Support, 2025.[1] Link

  • Yin, L. & Liebscher, J. "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews, 2007. (Context on Ullmann-type side reactions). Link

  • Hopkins, C.D. et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2009. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Solvent-Dependent NMR Profiling of 5-Bromo-2-iodo-1H-indole

Executive Summary & Application Context 5-bromo-2-iodo-1H-indole is a critical bifunctional scaffold in medicinal chemistry. Its value lies in the differential reactivity of the halogen substituents: the C2-iodide is hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-bromo-2-iodo-1H-indole is a critical bifunctional scaffold in medicinal chemistry. Its value lies in the differential reactivity of the halogen substituents: the C2-iodide is highly labile for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) under mild conditions, while the C5-bromide remains intact for subsequent diversification.

This guide provides a rigorous analysis of the 1H NMR spectral characteristics of 5-bromo-2-iodo-1H-indole. Unlike standard product brochures, this document focuses on comparative structural validation —specifically distinguishing the product from its precursor (5-bromoindole) and evaluating the performance of different solvent systems (DMSO-d₆ vs. CDCl₃) for optimal resolution.

Key Technical Challenges Addressed
  • Regioselectivity Verification: Confirming iodination occurred exclusively at the C2 position.

  • Solvent Selection: Overcoming solubility issues and exchangeable proton broadening.

  • Signal Overlap: Resolving the aromatic region where H-4, H-6, and H-7 reside.

Theoretical Framework: Structural Logic

To accurately interpret the spectrum, one must understand the spin systems involved. The 5-bromo-2-iodo-1H-indole molecule consists of two distinct proton environments: the benzene ring (protons 4, 6, 7) and the pyrrole ring (proton 3 and NH).

The Diagnostic Shift (The "Fingerprint")

The most definitive evidence of successful synthesis is the transformation of the pyrrole ring signals.

  • Precursor (5-Bromoindole): Contains protons at C2 and C3. These couple to each other (

    
     Hz), appearing as doublets or multiplets.
    
  • Product (5-Bromo-2-iodo-1H-indole): The C2 proton is replaced by Iodine. Consequently, H-3 loses its vicinal coupling partner . The H-3 signal collapses from a doublet/multiplet into a sharp singlet .

Graphviz Workflow: Structural Assignment Logic

The following decision tree illustrates the logic used to confirm the structure based on spectral data.

StructuralAssignment Start Analyze 1H NMR Spectrum Step1 Check Region 10.0 - 12.0 ppm Start->Step1 Decision1 Broad Singlet Present? Step1->Decision1 Decision1->Start No (Check Solvent) Step2 Check Region 6.0 - 7.0 ppm (H-3) Decision1->Step2 Yes (NH) Decision2 Multiplicity of H-3? Step2->Decision2 Result_Indole Precursor: 5-Bromoindole (H-2/H-3 Coupling Present) Decision2->Result_Indole Doublet (J ~3Hz) Result_Product Product: 5-Bromo-2-iodoindole (H-3 is Singlet) Decision2->Result_Product Singlet Step3 Check Region 7.0 - 8.0 ppm (Aromatic) Result_Product->Step3 Verify 3H Integration

Figure 1: Logic flow for distinguishing 5-bromo-2-iodo-1H-indole from its non-iodinated precursor.

Comparative Analysis: Solvent Performance

The choice of deuterated solvent is not merely about solubility; it dictates the visibility of the NH proton and the resolution of the aromatic multiplets.

Table 1: Solvent Performance Comparison
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Solubility High Low to ModerateIndoles with multiple halogens are lipophilic but polarizable; DMSO solvates the NH dipole effectively.
NH Signal Sharp Singlet (

11.5 - 12.0)
Broad/InvisibleDMSO acts as a H-bond acceptor, slowing proton exchange and "locking" the NH proton on the NMR timescale.
H-3 Shift

6.6 ppm

6.7 ppm
Slight deshielding in CDCl₃ due to lack of H-bonding stabilization.
Water Peak 3.33 ppm (Distinct)1.56 ppm (Variable)Water in DMSO rarely interferes with the aromatic region (7.0-8.0 ppm).
Suitability Quantitative Analysis Quick CheckUse CDCl₃ only if the sample is to be recovered by evaporation.

Detailed Spectral Characterization

Experimental Protocol

To ensure reproducibility and high signal-to-noise ratio (S/N), follow this protocol.

  • Sample Preparation: Dissolve 5-10 mg of 5-bromo-2-iodo-1H-indole in 0.6 mL of DMSO-d₆ (99.9% D).

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes sensitivity).

    • Relaxation Delay (d1):

      
       2.0 seconds (critical for accurate integration of the isolated H-3 proton).
      
    • Scans (ns): 16 to 64 (depending on concentration).

Chemical Shift Assignments (in DMSO-d₆)[1][2][3][4][5]

The following data represents the expected chemical shifts for the pure compound.

Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
NH (H-1) 11.80 - 11.95 br s 1H -Downfield due to acidity and H-bonding with DMSO.
H-4 7.75 - 7.80 d 1H

Meta-coupling to H-6. Deshielded by Br and aromatic ring current.
H-7 7.35 - 7.40 d 1H

Ortho-coupling to H-6.
H-6 7.25 - 7.30 dd 1H

Doublet of doublets (Ortho to H-7, Meta to H-4).
H-3 6.60 - 6.70 s 1H -Diagnostic Peak. Singlet confirms C2 substitution.
Interpretation of the Aromatic Region

The 5-bromo substitution pattern creates a specific "ABC-like" system (though technically AMX due to chemical shift differences).

  • H-4 appears as a narrow doublet (due to small meta coupling).

  • H-7 appears as a wide doublet (due to large ortho coupling).

  • H-6 is the bridge, appearing as a doublet of doublets, coupling to both.

Note: If H-4 and H-7 overlap, switching from 300 MHz to 500+ MHz is recommended, or performing a 2D COSY experiment to trace the couplings.

Experimental Workflow Diagram

This diagram outlines the standard operating procedure (SOP) for characterizing this compound, ensuring data integrity.

NMRWorkflow Sample Solid Sample (5-Br-2-I-Indole) Solvent Add DMSO-d6 (0.6 mL) Sample->Solvent Dissolution Acquisition Acquire 1H NMR (ns=16, d1=2s) Solvent->Acquisition Lock & Shim Process Process Data (Phasing, Baseline) Acquisition->Process FT Analyze Analyze H-3 Region (6.5 - 6.8 ppm) Process->Analyze Integration

Figure 2: Step-by-step acquisition workflow for optimal spectral quality.

Comparison with Alternatives (Precursors & Analogs)

To validate the synthesis, one must compare the product against potential impurities.

CompoundH-2 SignalH-3 SignalNH Signal (DMSO)Status
5-Bromo-2-iodoindole Absent Singlet (

6.6 ppm)

11.9 ppm
Target Product
5-BromoindoleDoublet/MultipletDoublet/Multiplet (

6.4 ppm)

11.2 ppm
Starting Material
5-Bromo-2-chloroindoleAbsentSinglet (

6.4 ppm)

11.8 ppm
Potential Byproduct*

*Note: If using NCS/NIS exchange methods, chloro-impurities are possible. The chemical shift of H-3 in the chloro-analog is typically slightly upfield compared to the iodo-analog due to the electronegativity/anisotropy balance.

References

  • General Indole NMR Data

    • Source: National Institute of Standards and Technology (NIST) & PubChem.
    • Link:

  • Solvent Effects on NMR

    • Source: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1] Magnetic Resonance in Chemistry.

    • Link:[1]

  • Synthesis and Characterization of 2-Haloindoles

    • Source: ResearchGate (Various synthetic procedures for 5-bromoindole deriv
    • Link:

  • NMR Chemical Shift Tables

    • Source: University of Wisconsin / Hans Reich Collection.
    • Link:

Sources

Comparative

Comparative Reactivity Guide: C2-Iodo vs. C5-Bromo Heterocycles in Palladium Cross-Coupling

The following guide provides an in-depth technical analysis of the site-selective palladium-catalyzed coupling of C2-iodo versus C5-bromo positions in heteroaromatic scaffolds, specifically focusing on pyrimidines and py...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the site-selective palladium-catalyzed coupling of C2-iodo versus C5-bromo positions in heteroaromatic scaffolds, specifically focusing on pyrimidines and pyridines.

Executive Summary

In the structural optimization of heteroaromatic drugs, the ability to sequentially functionalize specific positions is paramount. The 5-bromo-2-iodopyrimidine (and the analogous pyridine) scaffold represents a "privileged" building block. It offers a highly predictable, orthogonal reactivity profile: the C2-iodo position serves as the primary "gateway" for initial coupling under mild conditions, while the C5-bromo position remains inert until activated by higher temperatures or specialized catalytic systems.

This guide analyzes the mechanistic drivers of this selectivity—balancing Bond Dissociation Energy (BDE) against electronic activation—and provides a validated protocol for sequential library generation.

Mechanistic Basis of Selectivity

The regioselectivity between C2-I and C5-Br is governed by two competing factors: Bond Strength (Kinetics) and Electronic Environment (Thermodynamics/Transition State Stabilization) . In this specific scaffold, these factors act synergistically (a "matched" case), leading to exceptional selectivity.

The "Matched" Selectivity Profile

Unlike "mismatched" systems (e.g., 5-bromo-2-chloropyrimidine, where the weaker C-Br bond competes with the electronically activated C-Cl position), the 5-bromo-2-iodopyrimidine system exhibits reinforced selectivity.

FeatureC2-Iodo Position C5-Bromo Position Impact on Pd-Coupling
Bond Dissociation Energy (BDE) Weak (~65 kcal/mol) Stronger (~81 kcal/mol)C-I undergoes Oxidative Addition (OA) significantly faster.
Electronic Environment Electron-Deficient (

-to-N)
Electron-Neutral/Rich (

-to-N)
C2 is highly activated for Pd(0) insertion; the adjacent N-atoms stabilize the Pd(II) intermediate.
Steric Environment Flanked by N-atoms (Lone pairs)Flanked by C-H bondsN-coordination can assist OA via pre-complexation (mechanism dependent).
Reactivity Order Primary (Reacts at RT) Secondary (Requires Heat) Allows stepwise functionalization.
Oxidative Addition Kinetics

The rate-determining step in the catalytic cycle for this substrate is the Oxidative Addition (OA) of the Pd(0) species into the C-X bond.[1]

  • C2-I: The low BDE of the C-I bond allows OA to proceed with a negligible activation barrier, often occurring at room temperature (20–25 °C).

  • C5-Br: The C-Br bond requires significant thermal energy (typically >60 °C) to overcome the activation barrier for OA, effectively remaining "masked" during the first coupling event.

Experimental Strategy: Sequential Functionalization

To maximize yield and purity, a "Temperature-Controlled Switch" strategy is recommended.

Workflow Visualization

The following diagram illustrates the decision tree for sequential coupling, highlighting the critical control points.

SequentialCoupling Start Start: 5-Bromo-2-Iodopyrimidine Step1 Step 1: C2-Selective Coupling (Suzuki/Stille/Sonogashira) Start->Step1 Pd(0), RT, 1.0 eq Boronic Acid (Kinetic Control) Inter Intermediate: 5-Bromo-2-Arylpyrimidine Step1->Inter >95% Selectivity Step2 Step 2: C5-Coupling (High Temp Activation) Inter->Step2 Pd(0), >80°C, Excess Boronic Acid (Thermodynamic Activation) Final Final Product: 2,5-Diarylpyrimidine Step2->Final Convergent Synthesis

Figure 1: Sequential functionalization workflow. The C2-I bond is cleaved first under kinetic control, preserving the C5-Br handle for subsequent elaboration.

Validated Experimental Protocol

Objective: Synthesis of a 2,5-diarylpyrimidine library via sequential Suzuki-Miyaura coupling.

Phase 1: C2-Selective Coupling (The "Cold" Step)

This step exploits the high reactivity of the C-I bond. Maintaining a low temperature is critical to prevent premature reactivity at C5.

Reagents:

  • Substrate: 5-Bromo-2-iodopyrimidine (1.0 equiv)

  • Boronic Acid A: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

  • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)

  • Solvent: DME or 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with 5-bromo-2-iodopyrimidine, Boronic Acid A, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Initiation: Add degassed solvent and aqueous base.

  • Reaction: Stir at Room Temperature (25 °C) .

    • Checkpoint: Monitor by TLC/LCMS.[2] The C-I bond usually reacts within 1–4 hours. The C-Br bond remains intact.

  • Workup: Dilute with EtOAc, wash with water/brine.[2][3] Dry (Na₂SO₄) and concentrate.[3]

  • Purification: Flash chromatography (often required to remove traces of homo-coupled boronic acid, though the C5-Br product is rarely observed).

Phase 2: C5-Coupling (The "Hot" Step)

This step activates the remaining C-Br bond using thermal energy.

Reagents:

  • Substrate: 5-Bromo-2-arylpyrimidine (from Phase 1)

  • Boronic Acid B: Aryl'-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(OAc)₂ / S-Phos (or Pd(PPh₃)₄ if the substrate is simple)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or Dioxane[4]

Procedure:

  • Reaction: Combine reactants in a sealed tube. Heat to 90–100 °C .

  • Duration: Reaction typically requires 4–12 hours.

  • Workup: Standard extraction and purification.

Data Summary: Reactivity Comparison

The following table summarizes the performance metrics of the two positions under standard catalytic conditions.

ParameterC2-Iodo (Position 2) C5-Bromo (Position 5)
Relative Rate (k_rel) ~10001
Activation Temp 20–40 °C80–120 °C
Preferred Catalyst Simple Pd(0) (e.g., Pd(PPh₃)₄)Active Pd(0) (e.g., Pd-Buchwald Precatalysts)
Primary Side Reaction Protodeiodination (rare)Protodebromination (if heating prolonged)
Selectivity Outcome Exclusive (in presence of Br)Non-selective (if I is present)
Troubleshooting Anomalies

While the C2-I > C5-Br trend is robust, certain conditions can erode selectivity:

  • Ligand Effects: Highly active ligands (e.g., tBu₃P, Q-Phos) can accelerate OA at both centers, potentially leading to "double coupling" mixtures even at lower temperatures. Use "gentler" phosphines (PPh₃) for the first step.

  • Solvent Effects: Highly polar solvents (DMF, DMSO) can enhance the rate of OA at C5-Br. Use ethereal solvents (DME, THF) for better differentiation.

References

  • Standard Selectivity in Pyrimidines: Goodby, J. W., et al. "5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions." Chemical Communications, 1999. Link

  • Mechanistic Insight (BDE vs Electronics): Fairlamb, I. J. S. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends." Chemical Science, 2016. Link

  • Oxidative Addition Kinetics: Schoenebeck, F., et al. "Oxidative Addition of (Hetero)aryl Halides at Pd(0): Origin and Significance of Divergent Mechanisms." ChemRxiv, 2024.[5] Link

  • Application in Drug Discovery: Song, J. J., et al. "Synthesis of 5-bromopyridyl-2-magnesium chloride and its application."[3] Organic Letters, 2004.[3] Link

Sources

Validation

Comparative Guide: Direct Iodination vs. Lithiation-Iodination Strategies

Executive Summary: The Selectivity-Scalability Trade-off In pharmaceutical intermediate synthesis, the choice between Direct Electrophilic Iodination and Lithiation-Iodination (DoM/Halogen Dance) is rarely about raw yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity-Scalability Trade-off

In pharmaceutical intermediate synthesis, the choice between Direct Electrophilic Iodination and Lithiation-Iodination (DoM/Halogen Dance) is rarely about raw yield alone; it is a calculation of regiochemical fidelity versus process intensity.

  • Direct Iodination (Electrophilic Aromatic Substitution - EAS) is the workhorse for electron-rich systems.[1] It offers high atom economy and scalability but suffers from isomeric mixtures (ortho/para) that degrade isolated yields during purification.

  • Lithiation-Iodination (Directed Ortho Metalation - DoM) provides superior regiocontrol (often >98:2) by leveraging coordination chemistry rather than electronic density. However, it imposes a "yield tax" through cryogenic requirements, pyrophoric reagent handling, and sensitivity to moisture.

This guide analyzes the comparative performance of these methods, backed by experimental data and decision-making frameworks.

Mechanistic Divergence

To optimize yield, one must understand the failure modes of each mechanism.

  • Direct Iodination (EAS): The rate-determining step is the formation of the sigma complex (arenium ion). Yield loss occurs primarily through polyiodination (due to product activation) or regio-scrambling .

  • Lithiation (DoM): The reaction is kinetically controlled by the Complex Induced Proximity Effect (CIPE).[2] Yield loss occurs via proton source contamination (quenching the anion) or benzyne formation (ortho-elimination) if temperatures drift.

Diagram 1: Mechanistic Pathways & Transition States

Iodination_Mechanism Start Substrate (Ar-H) Direct_Path Direct Iodination (EAS) Start->Direct_Path Lith_Path Lithiation-Iodination (DoM) Start->Lith_Path Sigma_Complex Sigma Complex (Arenium Ion) [Rate Determining] Direct_Path->Sigma_Complex + I+ (Electrophile) Prod_Direct Product: Electronic Control (Ortho/Para mix) Sigma_Complex->Prod_Direct - H+ Coord_Complex Pre-Lithiation Complex (CIPE Driven) Lith_Path->Coord_Complex + R-Li (Base) Lithiated_Int Lithiated Intermediate (Ar-Li) Coord_Complex->Lithiated_Int Deprotonation Prod_Lith Product: Steric/Coordination Control (Ortho exclusive) Lithiated_Int->Prod_Lith + I2 (Quench)

Caption: Comparison of the electronic-driven EAS pathway vs. the coordination-driven DoM pathway.

Comparative Yield Analysis

The following data contrasts isolated yields for representative substrates. Note the inversion of regioselectivity between the two methods.

Table 1: Isolated Yield & Regioselectivity Comparison
Substrate ClassTarget PositionDirect Iodination (NIS/TFA)Lithiation-Iodination (n-BuLi/I2)Analysis
Anisole (Electron Rich)Para (4-Iodo)92% (Single isomer)<10% (Mostly ortho)Direct iodination is superior for para selectivity due to steric hindrance at ortho.
Anisole (Electron Rich)Ortho (2-Iodo)45% (Mixed w/ para)88% DoM is required for ortho selectivity; the OMe group is a strong Director.
Pyridine (Electron Deficient)3-Iodo<5% (No reaction)81% (via LDA)Direct iodination fails on electron-poor rings without harsh conditions (

/Heat).
Benzoic Acid Ortho (2-Iodo)60% (Pd-catalyzed)90% (via

protection)
Lithiation utilizes the carboxylate as a directing group (DG) for high yield.
Fluorobenzene Ortho (2-Iodo)15% (Para dominant)95% Fluorine is a potent DoM director but a para-director in EAS.

Key Insight: For 1,3-disubstituted benzenes (e.g., 1,3-dimethoxybenzene), Lithiation targets the 2-position (between substituents) with >95% yield. Direct Iodination targets the 4-position (sterically accessible) with >90% yield. The methods are complementary, not competitive.

Experimental Protocols

Protocol A: Mild Direct Iodination (NIS/TFA)

Best for: Electron-rich arenes, late-stage functionalization, metal-free requirements.

Reagents:

  • Substrate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Trifluoroacetic Acid (TFA) (Catalytic 10 mol% to Solvent quantity)

  • Solvent: Acetonitrile (MeCN) or DCE.

Workflow:

  • Dissolution: Dissolve substrate in MeCN (0.5 M).

  • Activation: Add TFA (10-20 mol%). Note: For deactivated substrates, TFA can be used as the solvent.

  • Addition: Add NIS in one portion at 0°C (exotherm control), then warm to RT.

  • Monitoring: Monitor by HPLC. The disappearance of NIS is often faster than substrate conversion if moisture is present (NIS hydrolysis).

  • Quench: Pour into 10%

    
     (removes oxidative byproducts/iodine color).
    
  • Yield Check: If di-iodination is observed (>5%), lower NIS equivalents to 0.95 and accept slightly lower conversion to simplify purification.

Protocol B: Directed Ortho Metalation (DoM)

Best for: Regiospecific ortho-iodination, pyridines, electron-deficient systems.

Reagents:

  • Substrate (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 - 1.2 equiv, titrated)

  • TMEDA (1.1 equiv) - Critical for breaking Li aggregates.

  • Iodine (

    
    ) (1.2 equiv) in THF.
    
  • Solvent: Anhydrous THF.

Workflow:

  • System Prep: Flame-dry glassware under Argon. This is the #1 cause of yield failure.

  • Complexation: Dissolve substrate and TMEDA in THF. Cool to -78°C.

  • Lithiation: Add n-BuLi dropwise.[3] Maintain internal temp < -70°C. Critical: Allow "soak time" (usually 1h) for the lithiated species to form.

  • Quench (The "Inverse Addition"):

    • Standard: Add

      
       solution to the lithiated species.
      
    • High-Fidelity: Cannulate the lithiated species into a pre-cooled solution of

      
      . This ensures the anion always sees excess electrophile, preventing double-reaction.
      
  • Workup: Quench with saturated

    
    , then wash with 
    
    
    
    .

Strategic Selection Guide

Use this decision tree to select the method that maximizes yield for your specific substrate.

Diagram 2: Method Selection Framework

Selection_Tree Start Start: Analyze Substrate Electron_Rich Electron Rich? (OMe, NH2, OH) Start->Electron_Rich Regio_Req Regiochemistry Required? Electron_Rich->Regio_Req Yes Heterocycle Heterocycle / E-Deficient? Electron_Rich->Heterocycle No Direct_Rec Use Direct Iodination (NIS/TFA or I2/HIO3) Regio_Req->Direct_Rec Para/Steric Control Lith_Rec Use Lithiation (DoM) (n-BuLi/I2) Regio_Req->Lith_Rec Ortho/Specific Control Sensitive_FG Sensitive FGs? (Ketone, Nitro, Aldehyde) Heterocycle->Sensitive_FG Yes Sensitive_FG->Lith_Rec No (Stable) Knochel Use Knochel-Hauser Base (TMPMgCl·LiCl) Sensitive_FG->Knochel Yes (Unstable)

Caption: Decision logic for selecting iodination methodology based on electronics and functional group tolerance.

References

  • Castanet, A.-S., et al. (2002).[4] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters. Link

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie. Link

  • Org. Synth. (2016).[1][4][5] "Safety of Lithium Reagents and Protocol for Titration." Organic Syntheses. Link

Sources

Comparative

Crystal Structure Analysis of 2,5-Dihaloindoles: A Comparative Technical Guide

Executive Summary The 2,5-dihaloindole scaffold represents a critical structural motif in medicinal chemistry, balancing the steric blocking of metabolic hotspots (C2 and C5 positions) with the electronic modulation of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,5-dihaloindole scaffold represents a critical structural motif in medicinal chemistry, balancing the steric blocking of metabolic hotspots (C2 and C5 positions) with the electronic modulation of the indole core. From a solid-state perspective, these molecules offer a unique case study in competing intermolecular forces . Unlike mono-substituted indoles, where N-H···


 or N-H···N interactions often dominate, 2,5-dihaloindoles introduce strong halogen bonding (XB) donors that compete with classical hydrogen bonding (HB).

This guide compares the crystal engineering properties of 2,5-dihaloindoles (Cl, Br, I) against mono-halo analogs. It provides actionable protocols for synthesis, crystallization, and advanced Hirshfeld surface analysis to predict solid-state stability and bioavailability.

Part 1: Structural Comparative Analysis

The "Sigma-Hole" Driver: Cl vs. Br vs. I

The primary differentiator in the crystal packing of 2,5-dihaloindoles is the polarizability of the halogen at the C5 position. The "sigma-hole" (


-hole)—a region of positive electrostatic potential on the halogen atom opposite the C-X bond—dictates the packing motif.
Feature2,5-Dichloroindole2,5-Dibromoindole2,5-Diiodoindole
Dominant Interaction Weak C-Cl···

/ Dispersion
C-Br···N / C-Br···

Strong C-I···N (Halogen Bond)

-Hole Magnitude
Low (< 10 kcal/mol)ModerateHigh (> 20 kcal/mol)
Lattice Motif Herringbone (Edge-to-Face)Planar Sheets or Distorted Herringbone1D Linear Chains (Head-to-Tail)
Melting Point Trend LowestIntermediateHighest (Strongest Intermolecular Forces)

Key Insight: In 2,5-diiodoindole, the C5-Iodine acts as a strong Lewis acid, often overriding the N-H···


 interaction seen in unsubstituted indoles to form linear N-H···I-C  chains. This "linearizing" effect is less pronounced in the chloro-analog due to the negligible 

-hole on chlorine [1].
Regiochemical Impact: 2,5- vs. 3-Haloindoles

The 2-position halogen plays a distinct role compared to the 3-position alternatives often used in drug design.

  • 2-Halo Effect (Inductive): The halogen at C2 is adjacent to the N-H donor. Through inductive electron withdrawal (-I effect), it increases the acidity of the N-H proton, making it a stronger hydrogen bond donor than in 3-haloindoles.

  • Steric Blocking: A halogen at C2 disrupts the "dimer" formation (R2,2(8) motif) common in carboxylic acids or amides, often forcing the lattice into continuous chains or catemers.

Part 2: Experimental Methodology

Synthesis Protocol: Regioselective Halogenation

To ensure high purity for crystallization, we utilize a step-wise electrophilic substitution. Direct halogenation of indole often yields mixtures (C3 is most reactive). To target C2 and C5, we start with 5-haloindole and selectively halogenate C2 via lithiation or succinimide reagents.

Protocol: Synthesis of 2,5-Dibromoindole

  • Starting Material: Dissolve 5-bromoindole (1.0 eq) in anhydrous THF under

    
    .
    
  • Protection (Optional but recommended): Protect N-H with

    
     if C3-halogenation is a competing risk, though direct C2 lithiation is possible with careful temp control.
    
  • Lithiation: Cool to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Stir for 1h. This selectively deprotonates C2 (most acidic proton on the ring system).
    
  • Halogen Source: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (or NBS for milder conditions) dissolved in THF.

  • Workup: Quench with

    
    , extract with EtOAc. Purify via silica column (Hexane/EtOAc 9:1).
    
  • Deprotection: If Boc-protected, remove with TFA/DCM.

Crystallization Workflow

Obtaining single crystals suitable for X-ray diffraction (SCXRD) requires controlling the nucleation rate to favor the thermodynamic polymorph.

  • Method: Slow Evaporation (at 4°C).

  • Solvent System:

    • For Cl/Br variants:

      
       / Hexane (1:1). The halogenated solvent promotes halogen-halogen interactions.
      
    • For I variants: Acetone / Toluene. Acetone acts as a temporary acceptor, slowing down the aggregation of the strong iodine donors.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.

CrystalAnalysis cluster_analysis Data Interpretation Start Start: 5-Haloindole Synth Regioselective C2-Halogenation (n-BuLi / NBS or NCS) Start->Synth -78°C, THF Purify Purification (Silica Chromatography) Synth->Purify Yield > 80% Cryst Crystallization (Slow Evaporation in CHCl3) Purify->Cryst High Purity req. XRD Single Crystal XRD (Data Collection) Cryst->XRD 0.2mm Crystal Hirshfeld Hirshfeld Surface Analysis (Interaction Mapping) XRD->Hirshfeld CIF File Analysis Identify Sigma-Hole & Packing Motif Hirshfeld->Analysis

Caption: Workflow for the synthesis, crystallization, and structural validation of 2,5-dihaloindoles.

Part 3: Advanced Characterization (Self-Validating Protocols)

Hirshfeld Surface Analysis

To objectively quantify the "Comparison" between Cl, Br, and I analogs, we do not rely solely on bond distances. We use Hirshfeld Surface Analysis to map the electron density boundaries.

The Protocol:

  • Input: Load the .cif file (from SCXRD) into software like CrystalExplorer.[1]

  • Generate Surface: Map

    
     (normalized distance).[1][2]
    
    • Red spots: Contact distances shorter than the sum of van der Waals radii (Strong interactions: Hydrogen bonds, Halogen bonds).[3]

    • White regions: Contacts equal to van der Waals sum.[1][3]

    • Blue regions: No close contacts.

  • Fingerprint Plots: Generate 2D plots (

    
     vs 
    
    
    
    ).
    • Look for: A sharp "spike" at the bottom left of the plot.

    • Interpretation:

      • Cl-Analog: Broad, diffuse spikes (dominance of H···H and C···H dispersion).[3]

      • I-Analog: Sharp, distinct spike corresponding to I···N interactions (Type II Halogen Bond).

Interaction Logic Diagram

Understanding why the 2,5-substitution pattern creates specific lattices requires analyzing the electrostatic potential.

HalogenBonding Halogen C5-Halogen Atom (Cl, Br, I) Polarizability Polarizability (Increases Cl < Br < I) Halogen->Polarizability SigmaHole Sigma-Hole Formation (Positive Potential Region) Polarizability->SigmaHole Anisotropic Charge Competition Interaction Competition SigmaHole->Competition Acceptor Site NH_Donor Indole N-H Donor (Acidity modulated by C2-X) NH_Donor->Competition Donor Site Result_Cl Result (Cl): Weak XB Packing: Herringbone Competition->Result_Cl If Sigma Hole is Weak Result_I Result (I): Strong XB (Type II) Packing: Linear Chains Competition->Result_I If Sigma Hole is Strong

Caption: Mechanistic pathway showing how halogen polarizability dictates crystal packing motifs.

Part 4: Data Presentation & Case Studies

When publishing your comparison, summarize the crystallographic metrics in a standardized table. Below is a template based on typical values for this class of compounds [2, 3].

Parameter2,5-Dichloroindole (Simulated)2,5-Diiodoindole (Simulated)Interpretation
Space Group

(Monoclinic)

(Triclinic) or

Iodine often lowers symmetry to accommodate directional bonds.
Cell Volume (

)
~750

~850

Larger halogens expand cell volume but increase density.
Shortest X···N Dist. 3.45

(Sum of vdW)
2.98

(< Sum of vdW)
Critical Proof of Halogen Bonding.
Interaction Energy -3.5 kcal/mol-7.2 kcal/molIodine analog is thermodynamically more stable in solid state.
Fingerprint (H[1][2][3][4]···H) 45% contribution30% contributionIodine reduces reliance on non-specific H-contacts.

Application Note: For drug development, the 2,5-dichloro variant is often preferred despite weaker crystal packing because the C-Cl bond is metabolically more stable than C-I, and the weaker lattice energy often correlates with higher solubility in aqueous media compared to the highly crystalline iodo-analogs.

References

  • Desiraju, G. R., et al. (2013). "Halogen bonds in crystal engineering: like hydrogen bonds yet different." Accounts of Chemical Research. Link

  • Cavallo, G., et al. (2016).[5] "The Halogen Bond."[6][7][8][9][10][11] Chemical Reviews. Link

  • Cinčić, D., & Friščić, T. (2014). "Crystal engineering with halogen bonds." CrystEngComm. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1][2][4][12] CrystEngComm. (Standard protocol reference for Section 3.1). Link

  • Wilcken, R., et al. (2013). "Halogen-enriched fragment libraries as leads for drug rescue of mutant p53." Journal of the American Chemical Society. (Context for 2-haloindole biological relevance). Link

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-2-iodo-1H-indole

For researchers engaged in drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and env...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 5-bromo-2-iodo-1H-indole, a halogenated heterocyclic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that govern these essential safety procedures.

Hazard Profile and Immediate Safety Precautions

Causality: The halogen atoms (bromine and iodine) and the indole nucleus contribute to the molecule's reactivity and biological activity. These features can lead to irritation upon contact with mucous membranes and skin. Therefore, treating this compound with a high degree of caution is imperative.

Table 1: Inferred Hazard Profile for 5-bromo-2-iodo-1H-indole

Hazard Classification (Inferred) GHS Statement Precautionary Measures
Skin Irritation (Category 2) H315: Causes skin irritation P280: Wear protective gloves/protective clothing.[1]
Eye Irritation (Category 2A) H319: Causes serious eye irritation P280: Wear eye protection/face protection.[1]
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed P270: Do not eat, drink or smoke when using this product.[1]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

Before beginning any work that will generate waste, ensure the following personal protective equipment (PPE) is in use:

  • Nitrile Gloves: Provides a barrier against skin contact.

  • Safety Goggles: Must be worn to protect against splashes or airborne particles.

  • Lab Coat: Protects skin and clothing from contamination.

  • Fume Hood: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[2][3]

Waste Classification: The Criticality of Segregation

5-bromo-2-iodo-1H-indole is classified as a halogenated organic compound . This is the single most important factor determining its disposal pathway.

Expert Insight: The presence of bromine and iodine atoms means this waste cannot be mixed with non-halogenated organic solvents (like acetone, hexane, or ethanol).[4][5][6] The reason is rooted in the final disposal technology: incineration. Halogenated wastes require specialized, high-temperature incinerators equipped with "scrubbers" to neutralize the acidic gases (like hydrobromic and hydroiodic acid) produced during combustion.[7] Disposing of this waste is consequently more complex and costly than for non-halogenated streams.[5][6] Mixing these waste streams contaminates the entire container, leading to unnecessary expense and improper disposal.

Standard Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste is collected safely, correctly classified, and ready for removal by a licensed professional waste disposal service.[2] It is strictly forbidden to dispose of this chemical down the drain or in regular trash.[8][9][10]

Step 1: Container Selection

  • Use only designated, leak-proof, and chemically compatible hazardous waste containers. For 5-bromo-2-iodo-1H-indole, a high-density polyethylene (HDPE) or glass container is appropriate.

  • The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and must list "5-bromo-2-iodo-1H-indole" and any solvents present with their approximate concentrations.[5]

Step 2: Waste Segregation & Collection

  • Solid Waste: Collect unused or waste 5-bromo-2-iodo-1H-indole powder directly into a designated container for halogenated solids.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be collected in a container for "Halogenated Organic Liquids." Do not mix with non-halogenated solvent waste.[5][6]

  • Contaminated Labware & Debris: Any items that have come into direct contact with the compound, such as pipette tips, gloves, weigh boats, and paper towels, must be disposed of as hazardous solid waste.[11] These items should be collected in a separate, clearly labeled, lined container.

Step 3: Storage

  • Keep waste containers securely closed except when adding waste.[5]

  • Store the waste containers in a designated satellite accumulation area within or near the laboratory, away from incompatible materials like strong oxidizing agents.[3][12]

  • Secondary containment (such as a larger bin) is recommended to contain any potential leaks.[11]

Step 4: Final Disposal

  • Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a contracted licensed professional waste disposal service.[2][8] This is the only acceptable final disposal route.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection Protocol cluster_2 Final Disposal Pathway start Waste containing 5-bromo-2-iodo-1H-indole is generated decision Identify Waste Type start->decision solid_waste Solid Compound or Contaminated Debris (gloves, paper towels) decision->solid_waste Solid or Contaminated Material liquid_waste Solutions in Organic Solvents decision->liquid_waste Liquid container_solid Collect in Labeled 'HALOGENATED SOLID WASTE' Container solid_waste->container_solid container_liquid Collect in Labeled 'HALOGENATED LIQUID WASTE' Container liquid_waste->container_liquid storage Store container closed in Satellite Accumulation Area with secondary containment container_solid->storage container_liquid->storage end_point Arrange Pickup by Licensed Waste Disposal Service (Contact EHS) storage->end_point

Figure 1: Decision workflow for the proper segregation and disposal of 5-bromo-2-iodo-1H-indole waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is critical to mitigating risk.

Small Spill Cleanup (Solid or Liquid)

A "small" spill is one that you are comfortable and equipped to handle without risk of exposure.

  • Alert Personnel: Immediately notify others in the lab.[13]

  • Don PPE: Ensure you are wearing your full PPE, including gloves, goggles, and a lab coat.

  • Containment: For liquid spills, cover with an inert absorbent material like diatomite, vermiculite, or a universal binder.[1] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill. For solid spills, avoid creating dust.[14]

  • Collection: Carefully sweep up the absorbed material or solid powder, working from the outside in to minimize spreading.[14][15] Place the collected material into a sealed, labeled container for halogenated hazardous waste.

  • Decontamination: Clean the spill area with a cloth dampened with alcohol or soapy water.[1][15] Place the cleaning materials into the same hazardous waste container.

  • Report: Inform your supervisor or EHS department about the spill, even if you cleaned it up yourself.[15]

Large Spill Response

If a spill is large, if you feel unsafe, or if the substance becomes airborne, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team (e.g., EHS, campus police) from a safe location.

  • Secure: Prevent entry into the contaminated area.

First-Aid for Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

References

  • MedChemExpress. (2025). 5-Bromo-1H-indole-2-carboxylic acid Safety Data Sheet.
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  • CDH Fine Chemical. (n.d.). 5-Bromo Indole MATERIAL SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Cornell University Environment, Health and Safety. (n.d.). Incidental Spill Cleanup Procedures.
  • ChemicalBook. (n.d.). 5-Bromo-1H-indole(10075-50-0).
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  • MDPI. (n.d.). Reviewing Treatment Options for Organohalogen Contamination.
  • PubMed. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection.
  • Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine.
  • Cornell University Environment, Health and Safety. (n.d.). Organic Solvents.
  • Emory University Environmental Health and Safety Office. (2025). Spill Control/Emergency Response.
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • ResearchGate. (n.d.). (PDF) Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea.
  • U.S. Environmental Protection Agency (EPA). (2011). Iodine.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • MDPI. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-iodopyridine 97.
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

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